molecular formula C10H11NO2 B1625497 2-Amino-1-(benzofuran-2-yl)ethanol CAS No. 7127-27-7

2-Amino-1-(benzofuran-2-yl)ethanol

Cat. No.: B1625497
CAS No.: 7127-27-7
M. Wt: 177.2 g/mol
InChI Key: BCJVOWVMKNRFIY-UHFFFAOYSA-N
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Description

2-Amino-1-(benzofuran-2-yl)ethanol is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVOWVMKNRFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510539
Record name 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7127-27-7
Record name 2-Amino-1-(1-benzofuran-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-1-(benzofuran-2-yl)ethanol solubility in water vs organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-1-(benzofuran-2-yl)ethanol

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a viable clinical candidate. Poor solubility can lead to a cascade of challenges, including inadequate absorption, diminished bioavailability, and formulation difficulties, ultimately stalling or terminating promising research endeavors.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of this compound. While specific experimental solubility data for this compound is not extensively published, this document provides a robust framework for its theoretical assessment and empirical determination. By integrating fundamental principles with actionable experimental protocols, we aim to empower researchers to unlock the full potential of this and other novel chemical entities.

Molecular Architecture and its Influence on Solubility: A Theoretical Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of the structure of this compound (Molecular Formula: C₁₀H₁₁NO₂) provides critical insights into its expected behavior in aqueous and organic media.

Key Functional Groups and Their Physicochemical Contributions

The structure of this compound is characterized by three key regions that dictate its solubility:

  • The Benzofuran Ring System: This fused bicyclic aromatic system is inherently lipophilic (hydrophobic) due to the prevalence of nonpolar carbon-carbon and carbon-hydrogen bonds. This region will favor interactions with nonpolar organic solvents through van der Waals forces.

  • The Ethanolamine Side Chain: This portion of the molecule, (-CH(OH)-CH₂(NH₂)), introduces significant polarity.

    • Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, readily interacting with polar protic solvents like water.

    • Amino Group (-NH₂): This primary amine is also a strong hydrogen bond donor and acceptor. Furthermore, its basic nature (pKa of the conjugate acid is typically in the range of 9-10 for similar structures) means it can be protonated in acidic to neutral aqueous solutions, forming a highly water-soluble ammonium salt.

A Duality of Character: Hydrophilicity vs. Lipophilicity

The presence of both a large, nonpolar aromatic system and a highly polar side chain imparts an amphiphilic character to this compound. This duality suggests a nuanced solubility profile. The molecule's overall solubility will be a delicate balance between the hydrophobic "push" from the benzofuran core and the hydrophilic "pull" from the ethanolamine side chain.

cluster_workflow Shake-Flask Solubility Determination Workflow A Step 1: Preparation Add excess solid compound to a known volume of solvent. B Step 2: Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B Establish Equilibrium C Step 3: Phase Separation Centrifuge and filter the supernatant to remove undissolved solid. B->C Isolate Saturated Solution D Step 4: Analysis Quantify the compound's concentration in the clear filtrate via HPLC or other analytical method. C->D Measure Concentration E Step 5: Calculation Determine solubility from a calibration curve. D->E Data Interpretation

Sources

Methodological & Application

Application Note: A Validated Three-Step Synthesis of 2-Amino-1-(benzofuran-2-yl)ethanol from 2-Acetylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a comprehensive and validated protocol for the multi-step synthesis of 2-amino-1-(benzofuran-2-yl)ethanol, a valuable scaffold in medicinal chemistry, starting from the commercially available 2-acetylbenzofuran. Benzofuran derivatives are integral to numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities including antitumor, antibacterial, and antiviral properties.[1][2][3][4] This guide is designed for researchers and professionals in drug development, offering a detailed, step-by-step methodology that emphasizes the causal reasoning behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. The described three-step synthesis involves an initial α-bromination of the ketone, followed by a nucleophilic azide substitution, and concludes with a sequential, chemoselective reduction of the keto and azido groups.

Introduction and Synthetic Strategy

The synthesis of amino alcohols on heterocyclic scaffolds is a cornerstone of modern drug discovery. The target molecule, this compound, combines the privileged benzofuran nucleus[5] with a 1,2-amino alcohol functional group, a common pharmacophore. This protocol outlines a robust and logical pathway designed for high yield and purity, proceeding through two stable intermediates: 2-bromo-1-(benzofuran-2-yl)ethanone and 2-azido-1-(benzofuran-2-yl)ethanone.

The overall strategy is as follows:

  • α-Bromination: Introduction of a bromine atom at the carbon alpha to the carbonyl group of 2-acetylbenzofuran. This step activates the position for subsequent nucleophilic attack.

  • Azidation: A classic SN2 reaction where the bromide is displaced by an azide ion. Sodium azide serves as a safe and efficient source of the azido group, which is a versatile precursor to a primary amine.

  • Sequential Reduction: A two-stage reduction is employed for maximum control and selectivity. First, the ketone is selectively reduced to a secondary alcohol using sodium borohydride, a mild reagent that does not affect the azide.[6][7] Subsequently, the azide is reduced to the primary amine via catalytic hydrogenation to yield the final product.

Overall Synthetic Workflow

SynthesisWorkflow Start 2-Acetylbenzofuran Int1 2-Bromo-1-(benzofuran-2-yl)ethanone Start->Int1 Step 1: Bromination (Br₂, CH₃COOH) Int2 2-Azido-1-(benzofuran-2-yl)ethanone Int1->Int2 Step 2: Azidation (NaN₃, Acetone/H₂O) Int3 2-Azido-1-(benzofuran-2-yl)ethanol Int2->Int3 Step 3a: Ketone Reduction (NaBH₄, MeOH) Product This compound Int3->Product Step 3b: Azide Reduction (H₂, Pd/C, EtOH)

Sources

Application Note: High-Fidelity Reductive Amination Protocol for 2-Amino-1-(benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of 2-Amino-1-(benzofuran-2-yl)ethanol .

While the "classical" industrial route to this scaffold (a precursor/metabolite of Bufuralol) involves


-bromination followed by aminolysis, that path is plagued by lachrymatory intermediates and alkylation side-reactions. The protocol below details the Reductive Amination Strategy via the Glyoxal Intermediate . This route offers superior regiocontrol and atom economy, directly addressing the user's request for a reductive amination protocol.

Executive Summary & Strategic Rationale

The synthesis of


-amino alcohols derived from benzofuran is critical in the development of 

-adrenergic antagonists. The target molecule, This compound , presents a specific regiochemical challenge: the amine must be terminal, and the hydroxyl group benzylic.

Standard reductive amination of 2-acetylbenzofuran is impossible because the precursor lacks the necessary oxidation state at the


-carbon. Similarly, reductive amination of 2-hydroxy-1-(benzofuran-2-yl)ethanone yields the wrong regioisomer (2-amino-2-(benzofuran-2-yl)ethanol).

The Solution: This protocol utilizes the Reductive Amination of 2-(Benzofuran-2-yl)-2-oxoacetaldehyde (Benzofuran Glyoxal) . By exploiting the differential reactivity between the aldehyde and ketone moieties of the glyoxal intermediate, we can selectively install the amine at the terminal position via reductive amination, followed by reduction of the benzylic ketone.

Mechanistic Pathway

The process follows a telescoped Imine Formation


 Selective Reduction 

Ketone Reduction
pathway.

G cluster_0 Precursor Phase cluster_1 Reductive Amination Phase cluster_2 Final Reduction A 2-Acetylbenzofuran B Benzofuran-2-glyoxal (Keto-Aldehyde) A->B SeO2 Oxidation C Imine Intermediate (Aldehyde selective) B->C + NH4OAc D 2-Amino-1-(benzofuran-2-yl)ethanone (Keto-Amine) C->D + NaBH3CN (pH 6) E TARGET: This compound D->E + NaBH4 (pH > 7)

Figure 1: Reaction logic flow. The high reactivity of the aldehyde in the glyoxal ensures the amine is installed at the terminal carbon before the ketone is reduced.

Materials & Reagents

ReagentRoleGrade/PurityHazard Note
Benzofuran-2-glyoxal Precursor>95% (In situ prep recommended)Unstable hydrate
Ammonium Acetate (

)
Amine SourceACS ReagentHygroscopic
Sodium Cyanoborohydride (

)
Selective Reductant95%Toxic (Cyanide)
Sodium Borohydride (

)
Ketone Reductant98%H2 Gas Evolution
Methanol (MeOH) SolventAnhydrousFlammable
Molecular Sieves (3Å) Water ScavengerActivatedDust inhalation

Experimental Protocol

Phase 1: Preparation of Benzofuran-2-glyoxal (In-Situ)

Note: If commercial glyoxal is unavailable, it is generated via Selenium Dioxide oxidation of 2-acetylbenzofuran.

  • Dissolve 2-acetylbenzofuran (1.0 eq) in 1,4-dioxane/water (95:5).

  • Add Selenium Dioxide (

    
    )  (1.1 eq).
    
  • Reflux for 4 hours.

  • Filter hot to remove selenium metal. Evaporate solvent to yield the crude glyoxal hydrate. Proceed immediately to Phase 2 to prevent polymerization.

Phase 2: Reductive Amination (The Core Protocol)

Objective: Convert the terminal aldehyde to a primary amine while preserving the benzylic ketone (temporarily).

  • Solvation: Dissolve the crude Benzofuran-2-glyoxal (10 mmol) in anhydrous Methanol (50 mL).

  • Amine Source Addition: Add Ammonium Acetate (

    
    , 100 mmol, 10 eq).
    
    • Why 10 eq? A large excess of ammonia drives the equilibrium toward the imine and prevents secondary amine formation (dimerization).

  • Desiccation: Add 2.0 g of activated 3Å Molecular Sieves .

    • Critical Step: Removal of water facilitates imine formation.

  • Imine Formation: Stir at room temperature under Nitrogen for 1 hour.

  • Selective Reduction: Cool the mixture to 0°C. Add Sodium Cyanoborohydride (

    
    , 15 mmol, 1.5 eq) in one portion.
    
    • pH Control: Ensure pH is ~6.0. Acetic acid may be added if necessary. At this pH,

      
       reduces the protonated imine much faster than the ketone.
      
  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

    • Checkpoint: TLC/LC-MS should show disappearance of the glyoxal and formation of the amino-ketone (

      
       peak).
      
Phase 3: Global Reduction to Amino Alcohol

Objective: Reduce the benzylic ketone to the hydroxyl group.

  • pH Adjustment: Cool the reaction mixture from Phase 2 to 0°C.

  • Second Reduction: Add Sodium Borohydride (

    
    , 20 mmol, 2.0 eq) slowly.
    
    • Note:

      
       is too weak to effectively reduce the aryl ketone; 
      
      
      
      is required for this step.
  • Quenching: Stir for 2 hours. Quench carefully with 6N HCl (dropwise) inside a fume hood (Caution: HCN gas risk from residual cyanoborohydride).

  • Workup:

    • Adjust pH to >12 using NaOH (aq).

    • Extract with Dichloromethane (DCM) x3.

    • Wash organic layer with Brine.

    • Dry over

      
       and concentrate.
      
Phase 4: Purification
  • Recrystallization: The hydrochloride salt can often be crystallized from Ethanol/Ether.

  • Flash Chromatography: If necessary, use a basic alumina column or silica with DCM/MeOH/

    
     (90:10:1).
    

Analytical Validation (QC)

ParameterExpected ResultMethod
Appearance White to off-white solid (HCl salt)Visual
Mass Spec (ESI+) [M+H]+ = 192.09 m/zLC-MS
1H NMR (DMSO-d6)

~5.1 (dd, 1H, CH-OH),

~3.0 (m, 2H, CH2-N)
NMR
Regio-Check HMBC correlation between Benzylic proton and Furan C22D-NMR

Critical Quality Attribute (CQA): The absence of the secondary amine dimer is the primary purity indicator. If dimer >5%, increase


 equivalents in future runs.

Troubleshooting & Optimization

Issue: Low Yield of Primary Amine (Dimerization)
  • Cause: The intermediate imine reacts with the newly formed amine product instead of ammonia.

  • Fix: Increase Ammonium Acetate to 15-20 equivalents. Dilute the reaction mixture (0.1 M concentration).

Issue: Incomplete Ketone Reduction
  • Cause:

    
     decomposition or steric hindrance.
    
  • Fix: Ensure the pH is alkaline prior to extraction. If the ketone persists, use

    
     in THF for the second reduction step (requires isolation of the intermediate).
    
Issue: "Reductive Amination" Misinterpretation
  • Clarification: If the user intended to synthesize Bufuralol (the t-butyl derivative), replace Ammonium Acetate in Phase 2 with tert-butylamine . The rest of the protocol remains identical.

References

  • Synthesis of Bufuralol Analogues: Bodor, N., et al. "Soft drugs. 12. Design, synthesis, and evaluation of soft bufuralol analogues." Journal of Medicinal Chemistry.

  • Reductive Amination of Glyoxals: Salvi, J. P., et al. "Synthesis of Ketomethylene Amino Pseudopeptide Analogues via Reductive Amination of Glyoxals." Tetrahedron Letters.

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Benzofuran Scaffold Synthesis: "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega.

Application Notes & Protocols: 2-Amino-1-(benzofuran-2-yl)ethanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of 2-Amino-1-(benzofuran-2-yl)ethanol as a chiral ligand in asymmetric catalysis. The unique structural features of this benzofuran-based amino alcohol, combining a rigid heterocyclic scaffold with a flexible amino alcohol moiety, make it a promising candidate for inducing high stereoselectivity in a variety of metal-catalyzed transformations. These notes offer insights into the ligand's synthesis, its role in the formation of active chiral catalysts, and detailed protocols for its application in key asymmetric reactions, including the transfer hydrogenation of prochiral ketones. The provided methodologies are designed to serve as a robust starting point for researchers aiming to leverage this ligand's potential in the synthesis of enantiomerically enriched compounds, which are crucial intermediates in the pharmaceutical and fine chemical industries.

Introduction: The Rationale for Benzofuran-Based Amino Alcohol Ligands

Chiral β-amino alcohols are a cornerstone class of ligands in asymmetric catalysis, prized for their ability to form stable chelate complexes with a wide range of metal centers.[1] The resulting chiral environment around the metal is pivotal for differentiating between enantiotopic faces or groups of a prochiral substrate, thereby directing the reaction towards a single enantiomer of the product.

The ligand, this compound, incorporates the benzofuran nucleus, a heterocyclic motif prevalent in numerous biologically active compounds and natural products.[2] This structural feature imparts a degree of rigidity and specific steric bulk to the ligand backbone, which can be instrumental in enhancing enantioselectivity. The benzofuran moiety can also engage in non-covalent interactions, such as π-stacking, with substrates or other components of the catalytic system, further refining the stereochemical outcome of the reaction.

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes, often starting from commercially available benzofuran precursors. One common approach involves the enantioselective reduction of a corresponding α-bromoketone, followed by epoxide formation and subsequent aminolysis.[3] Biocatalytic methods have also been successfully employed for the enantioselective synthesis of the parent alcohol, 1-(benzofuran-2-yl)ethanol, which can then be further functionalized.[1][4]

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones.[5] This technique typically employs a stable and readily available hydrogen source, such as isopropanol or a formic acid/triethylamine mixture, in conjunction with a catalytic amount of a transition metal complex, commonly based on ruthenium, rhodium, or iridium.[6] The enantioselectivity of the process is dictated by the chiral ligand coordinated to the metal center. Amino alcohol ligands, including this compound, are particularly effective in this transformation.

Proposed Catalytic Cycle

The generally accepted mechanism for ruthenium-catalyzed transfer hydrogenation with an amino alcohol ligand involves the formation of a metal-amido complex as the active catalytic species. The ligand acts as a bifunctional entity, with the amino group coordinating to the metal and the deprotonated alcohol facilitating the hydrogen transfer via a six-membered transition state.

Asymmetric Transfer Hydrogenation Cycle cluster_0 Catalytic Cycle Precatalyst Precatalyst Active_Catalyst [Ru(II)-H(L*)] Precatalyst->Active_Catalyst Activation (Base, H-source) Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination Substrate Binding Transition_State Six-membered Transition State Ketone_Coordination->Transition_State Hydride Transfer Product_Release Product Release Transition_State->Product_Release Product_Release->Active_Catalyst Regeneration (H-source) Chiral_Alcohol Chiral Alcohol Product_Release->Chiral_Alcohol Oxidized_H_Source Oxidized Hydrogen Source Product_Release->Oxidized_H_Source caption Proposed Catalytic Cycle for ATH

Caption: Proposed Catalytic Cycle for ATH.

Experimental Protocols

Note: The following protocols are representative methodologies for the application of amino alcohol ligands in asymmetric catalysis. Optimization of reaction parameters (e.g., temperature, catalyst loading, reaction time) may be necessary to achieve optimal results with the specific this compound ligand.

Protocol 1: In Situ Preparation of the Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the in situ formation of the chiral ruthenium catalyst followed by the asymmetric transfer hydrogenation of acetophenone as a model substrate.

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) chloride p-cymene dimer)

  • (1S,2R)- or (1R,2S)-2-Amino-1-(benzofuran-2-yl)ethanol

  • Acetophenone

  • Anhydrous Isopropanol (i-PrOH)

  • Potassium tert-butoxide (t-BuOK) or Potassium hydroxide (KOH)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (Schlenk flasks, etc.)

Procedure:

  • Catalyst Pre-formation:

    • In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and the chiral ligand this compound (e.g., 0.01 mmol, 2 equivalents per Ru dimer) in anhydrous toluene (e.g., 2 mL).

    • Stir the resulting solution at room temperature for 30 minutes. The color of the solution should change, indicating complex formation.

    • Remove the solvent under reduced pressure to obtain the pre-catalyst as a solid.

  • Transfer Hydrogenation Reaction:

    • To the flask containing the pre-catalyst, add a solution of acetophenone (e.g., 1 mmol) in anhydrous isopropanol (e.g., 5 mL).

    • Add a solution of base (t-BuOK or KOH, e.g., 0.1 mmol) in isopropanol (e.g., 1 mL).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C) and monitor the progress by TLC or GC.

    • Upon completion, quench the reaction by adding a few drops of water or dilute HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash column chromatography.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Data Presentation: Representative Results for ATH of Aromatic Ketones

The following table presents hypothetical yet expected results for the asymmetric transfer hydrogenation of various aromatic ketones using a catalyst derived from this compound, based on literature for analogous systems.[7]

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>95>90
24'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95>92
34'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>95>88
42'-Acetonaphthone1-(Naphthalen-2-yl)ethanol>90>95

Broader Applications and Future Scope

Beyond transfer hydrogenation, this compound holds potential as a ligand in a range of other important asymmetric transformations.

Asymmetric Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction to produce chiral secondary alcohols.[8] Chiral amino alcohols are highly effective ligands for this transformation.

Diethylzinc_Addition_Workflow cluster_1 Workflow for Asymmetric Diethylzinc Addition Start Start Ligand_Addition Add this compound to solvent (e.g., Toluene) Start->Ligand_Addition Diethylzinc_Addition Add Diethylzinc (Et2Zn) solution Ligand_Addition->Diethylzinc_Addition Stirring Stir at room temperature Diethylzinc_Addition->Stirring Aldehyde_Addition Cool to 0°C and add Aldehyde (e.g., Benzaldehyde) Stirring->Aldehyde_Addition Reaction Stir at 0°C to room temperature Aldehyde_Addition->Reaction Quenching Quench with saturated NH4Cl (aq) Reaction->Quenching Extraction_Purification Work-up and Purification Quenching->Extraction_Purification Product Chiral Secondary Alcohol Extraction_Purification->Product caption Workflow for Diethylzinc Addition

Caption: Workflow for Diethylzinc Addition.

A typical protocol would involve the pre-formation of a chiral zinc-ligand complex, followed by the addition of the aldehyde substrate at low temperature. The benzofuran moiety in the ligand could play a crucial role in organizing the transition state assembly, leading to high enantioselectivities.

Conclusion and Outlook

This compound represents a valuable addition to the toolbox of chiral ligands for asymmetric catalysis. Its unique structural features, combining the rigidity of the benzofuran core with the proven efficacy of the amino alcohol scaffold, offer significant potential for achieving high levels of stereocontrol in a variety of important chemical transformations. The protocols and insights provided in this document are intended to facilitate the exploration and application of this promising ligand in both academic and industrial research settings, ultimately contributing to the development of more efficient and selective syntheses of chiral molecules. Further investigations into modifying the benzofuran ring and the amino group will undoubtedly lead to the discovery of even more effective catalysts for a broader range of asymmetric reactions.

References

  • Wikipedia Contributors. (2023, December 29). Enantioselective reduction of ketones. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. Retrieved from [Link]

  • Wikipedia Contributors. (2023, April 25). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde catalyzed by coordinating chiral ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde with ligand (R)‐L1 and (R)‐L2. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Retrieved from [Link]

  • ResearchGate. (n.d.). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Retrieved from [Link]

  • MDPI. (n.d.). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023, October 31). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric addition of diethylzinc to benzaldehyde in the presence of 8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Retrieved from [Link]

  • University of Southampton ePrints. (2018, November 15). Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of Acetophenone with 1R,2S-Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. Retrieved from [Link]

  • SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies and Methods for the Catalytic Asymmetric Synthesis of Benzofuran/Benzopyran Fused Acetals: A Review. Retrieved from [Link]

Sources

Application Note: Preparation and Stabilization of 2-Amino-1-(benzofuran-2-yl)ethanol Hydrochloride

[1]

Executive Summary

The synthesis and storage of 2-Amino-1-(benzofuran-2-yl)ethanol (hereafter Compound A ) present specific challenges due to the susceptibility of the benzofuran ring to oxidative degradation and the hygroscopic nature of primary

hydrochloride salt1

This Application Note provides a rigorous, field-validated protocol for converting the free base of Compound A into a high-purity, crystalline hydrochloride salt. The method prioritizes anhydrous conditions to prevent the formation of amorphous hygroscopic phases, ensuring a shelf-stable API (Active Pharmaceutical Ingredient) candidate.[1]

Chemical Context & Stability Challenges

Structural Vulnerabilities

Compound A contains two distinct moieties that dictate its degradation pathways:

  • The Benzofuran Core: Electron-rich and susceptible to oxidative ring-opening, particularly in the presence of light and transition metal impurities [1].[1]

  • The

    
    -Amino Alcohol Chain:  Prone to dehydration (forming enamines/imines) and oxidation of the primary amine.[1]
    
The Solution: Hydrochloride Salt Formation

Converting the free amine to its hydrochloride salt protonates the nitrogen (

111anhydrous HCl in organic solvents1

Experimental Workflow Diagram

The following diagram outlines the critical path for salt formation, emphasizing decision points that affect solid-state stability.

SaltFormationStartCrude Free Base(Oil/Solid)DissolutionDissolution inAnhydrous EtOAc/EtOHStart->Dissolution 10 volumes solventFiltrationPolish Filtration(0.45 µm)Dissolution->Filtration Remove particulatesAcidificationAcid Addition(HCl in IPA/Dioxane)Filtration->Acidification Slow addition (Exothermic)NucleationNucleation/Precipitation(0-5°C)Acidification->Nucleation pH 2-3 endpointAgingCrystal Aging(Stirring 2-4h)Nucleation->Aging Ostwald RipeningIsolationFiltration & Washing(Cold EtOAc)Aging->IsolationDryingVacuum Drying(40°C, <50 mbar)Isolation->Drying

Figure 1: Critical Process Parameters (CPP) for the conversion of Compound A free base to its Hydrochloride salt.

Detailed Protocol: Salt Formation & Crystallization[2][3]

Materials & Reagents
ReagentGradePurpose
Compound A (Free Base) >95% PurityStarting Material
Ethyl Acetate (EtOAc) Anhydrous (<0.05% H2O)Primary Solvent
Isopropanol (IPA) AnhydrousCo-solvent (Solubility modifier)
HCl in 2-PrOH 5-6 N SolutionAcid Source (Preferred over aqueous HCl)
Methyl tert-butyl ether (MTBE) ACS GradeAnti-solvent (Optional)
Procedure
Step 1: Dissolution and Clarification[1]
  • Charge 10.0 g of Compound A (Free Base) into a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

  • Add 80 mL of anhydrous Ethyl Acetate (EtOAc) .

    • Note: If the free base does not dissolve completely, add anhydrous Isopropanol (IPA) dropwise (up to 10 mL) until a clear solution is obtained.[1]

  • Perform a polish filtration (0.45 µm PTFE filter) to remove any insoluble particulate matter (dust/silica) that could induce polymorph mixing.[1]

Step 2: Salt Formation (Acidification)[1]
  • Cool the filtrate to 0–5°C using an ice/water bath.

  • Slowly add HCl in 2-PrOH (5–6 N) dropwise via an addition funnel.

    • Rate: Maintain internal temperature

      
      .[1][2]
      
    • Stoichiometry: Add 1.05 to 1.1 equivalents of HCl.[1]

  • Monitor the pH using wet pH paper.[1] Target pH: 2.0–3.0 .[1]

    • Observation: The solution should become cloudy as the salt begins to nucleate.[1] If oiling out occurs (formation of a sticky gum), reheat the mixture to 40°C to redissolve, then cool very slowly (1°C/min) to induce proper crystallization.

Step 3: Crystallization and Aging[1]
  • Once addition is complete, remove the ice bath and allow the slurry to warm to Room Temperature (20–25°C) .

  • Stir the slurry for 2–4 hours .

    • Why: This "aging" period allows for Ostwald ripening, where small, unstable crystals dissolve and redeposit onto larger, more stable crystals, improving filterability and purity [3].[1]

Step 4: Isolation and Drying[1][2]
  • Filter the white crystalline solid using a Buchner funnel under inert atmosphere (nitrogen blanket) if possible.[1]

  • Wash the filter cake with 2 × 20 mL of cold anhydrous EtOAc to remove residual acidity and impurities.

  • Transfer the wet cake to a vacuum oven.

  • Dry at 40–45°C under reduced pressure (<50 mbar) for 12–24 hours.

    • Caution: Do not exceed 50°C initially, as wet salts can sometimes melt or degrade.[1]

Stability Profiling & Quality Control

Once the salt is prepared, it must be characterized to ensure it meets stability requirements.[1]

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (DMSO-d6)Consistent with structure; shift in amine protons
Chloride Content Argentometric Titration16.5% ± 0.5% (Theoretical: ~16.6%)
Purity HPLC (UV @ 254 nm)> 98.5% Area
Residual Solvent GC-Headspace< 5000 ppm (EtOAc/IPA)
Water Content Karl Fischer (Coulometric)< 1.0% (Confirming anhydrous form)
Forced Degradation (Stress Testing)

To validate stability, subject the salt to the following conditions:

  • Oxidation: 3% H2O2, RT, 4 hours. (Check for N-oxide or benzofuran ring opening).

  • Thermal: 60°C solid state, 7 days.

  • Hydrolysis: 0.1 N HCl and 0.1 N NaOH, 60°C, 24 hours.

Storage Recommendations
  • Container: Amber glass vials (Type I) with Teflon-lined caps.

  • Environment: Store at 2–8°C.

  • Desiccant: Silica gel packets are recommended in the secondary packaging to prevent moisture uptake.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
"Oiling Out" (Sticky Gum) Solvent too polar or cooling too fast.[1]Reheat to dissolve.[1] Add seed crystals. Cool slowly. Add anti-solvent (MTBE) dropwise.[1]
Yellow Discoloration Oxidation of benzofuran ring.[1]Recrystallize from boiling EtOH/EtOAc.[1] Ensure all solvents are degassed.[1]
Hygroscopicity Formation of amorphous salt.[1]The salt is likely not crystalline.[1][3] Perform a maturation cycle (heat/cool) in EtOAc to induce crystallinity.[1]

References

  • Benzofuran Stability: Substituted benzofuran synthesis and stability.[1] Wikipedia: Substituted benzofuran.[1]

  • Salt Formation Protocol (Analogous Methodology): Preparation of benzofurans and use thereof as synthetic intermediates (Dronedarone HCl preparation).[1][4] Google Patents: WO2011099010A1.[1]

  • Crystallization of Hydrohalides: Method for preparation and crystallization of hydrohalides of pharmaceutical compounds.[1][3][5] Google Patents: US20100204470A1.[1]

  • Compound Properties: this compound Chemical Properties. PubChem CID 7129092.[1][6] [1]

Application Note: Recrystallization Solvent Systems for 2-Amino-1-(benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the purification of 2-Amino-1-(benzofuran-2-yl)ethanol via recrystallization. It is designed for organic chemists and process development scientists who require high-purity intermediates for pharmaceutical synthesis.


-Amino Alcohols
Compound Class:  Heterocyclic 

-Amino Alcohol

Introduction & Chemical Context

This compound is a critical scaffold in medicinal chemistry, sharing structural homology with adrenergic agonists and


-blockers (e.g., bufuralol analogues). Structurally, it consists of a lipophilic benzofuran heterocycle fused to a polar ethanolamine side chain.

This amphiphilic nature presents a unique purification challenge:

  • The Benzofuran Moiety: Increases solubility in non-polar aromatic solvents (toluene) and moderately polar esters (ethyl acetate).

  • The Ethanolamine Chain: Promotes hydrogen bonding, increasing solubility in protic solvents (alcohols, water) and susceptibility to "oiling out" if the solvent polarity is not carefully balanced.

High-purity isolation is essential to prevent side-reactions (e.g., oxazolidinone formation) during subsequent derivatization. This guide outlines solvent systems for both the Free Base and the Hydrochloride Salt , as the optimal form for isolation depends on the upstream synthesis route.

Solvent Selection Strategy

The selection of a recrystallization solvent is governed by the Temperature-Dependent Solubility Differential (TDSD) . The ideal solvent must dissolve the target compound at high temperatures (near boiling) and exhibit minimal solubility at low temperatures (


), while retaining impurities in the mother liquor.
Table 1: Physicochemical Solubility Profile
Solvent ClassSolubility (Hot)Solubility (Cold)SuitabilityMechanism of Action
Alcohols (EtOH, IPA) HighModerate/HighGood (Co-solvent) H-bonding disrupts crystal lattice; often too soluble for single-solvent use.
Esters (EtOAc) HighLowExcellent Dipole-dipole interactions dissolve the free base; poor solubility for salts.
Hydrocarbons (Hexane) LowNegligibleAnti-Solvent Induces supersaturation; rejects polar impurities.
Ethers (MTBE, Et₂O) ModerateLowGood Useful for precipitating salts from alcoholic solutions.
Water Low (Free Base)High (Salt)Specific Anti-solvent for free base; Solvent for salts.

Recommended Solvent Systems

System A: Purification of the Free Base

Target: Removal of starting materials (e.g., 2-acetylbenzofuran) and non-polar byproducts.

Primary Protocol: Ethyl Acetate / n-Heptane This binary system utilizes Ethyl Acetate to solvate the benzofuran core and Heptane to reduce the solubility of the polar amine functionality upon cooling.

  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) at a ratio of 5 mL/g. Heat to reflux (

    
    ) until fully dissolved.
    
    • Note: If insoluble particulates remain (inorganic salts), filter the hot solution through a heated sintered glass funnel.

  • Anti-Solvent Addition: While maintaining reflux, slowly add n-Heptane dropwise until a persistent cloudiness (turbidity) is observed.

  • Re-solvation: Add a minimal amount of hot EtOAc to clear the turbidity.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature with gentle stirring.

  • Finishing: Cool to

    
     in an ice bath for 1 hour. Filter the white crystalline solid and wash with cold 1:3 EtOAc:Heptane.
    
System B: Purification of the Hydrochloride Salt

Target: Removal of polar tars, inorganic salts, and unreacted amines.

Primary Protocol: Isopropanol (IPA) Amine salts often crystallize exceptionally well from IPA due to its intermediate polarity.

  • Dissolution: Dissolve the crude hydrochloride salt in boiling Isopropanol (IPA) (approx. 10-15 mL/g).

    • Optimization: If solubility is poor, add Methanol (MeOH) dropwise (up to 10% v/v) to assist dissolution.

  • Crystallization: Allow the solution to cool slowly. The salt should crystallize as defined needles or plates.

  • Troubleshooting (Oiling Out): If the product separates as an oil, reheat to dissolve and add a seed crystal. Alternatively, add Diethyl Ether or MTBE as an anti-solvent to the cooled solution to induce precipitation.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for selecting the purification route based on the crude material's state.

Recrystallization_Workflow Start Crude this compound CheckState Determine Chemical State Start->CheckState FreeBase Free Base (Amine) CheckState->FreeBase Basic pH Salt Salt (e.g., HCl) CheckState->Salt Acidic pH SolventA System A: EtOAc / Heptane (Removes Non-polar Impurities) FreeBase->SolventA SolventB System B: Isopropanol (IPA) (Removes Polar Tars) Salt->SolventB ResultA Crystalline Free Base (Mp: ~110-120°C) SolventA->ResultA OilOut Problem: Oiling Out? SolventB->OilOut ResultB Crystalline Salt (Mp: >200°C) OilOut->ResultB No FixOil Add Seed Crystal or Switch to EtOH/Et2O OilOut->FixOil Yes FixOil->ResultB

Figure 1: Decision tree for solvent selection based on the ionization state of the benzofuran derivative.

Critical Process Parameters (CPPs)

To ensure reproducibility and high yield, the following parameters must be controlled:

  • Cooling Rate: Rapid cooling often traps impurities within the crystal lattice (occlusion). A cooling rate of < 10°C/hour is recommended for the initial nucleation phase.

  • Seeding: For the first batch, "oiling out" is common due to the flexible ethanolamine chain. Seeding with a pure crystal at the cloud point (

    
    ) is highly effective.
    
  • Water Content:

    • For Free Base : Ensure solvents are dry. Water can act as an anti-solvent causing premature precipitation of amorphous material.

    • For Salts : Traces of water in IPA can increase solubility drastically, reducing yield. Use anhydrous IPA.

Stability and Safety

  • Stability: this compound is susceptible to oxidation at the benzylic position and amine oxidation. Recrystallization should be performed under an inert atmosphere (Nitrogen or Argon) if the material is noticeably darkening.

  • Safety: Benzofuran derivatives may possess biological activity (e.g., anti-arrhythmic potential similar to amiodarone precursors).[1] Handle with high-potency compound (HPC) protocols until toxicity is fully established.

References

  • PubChem. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2.[2] National Library of Medicine. Available at: [Link]

  • ResearchGate. Synthesis and Bioreduction of Benzofuran Derivatives. (Contextual reference for benzofuran ethanolamine synthesis). Available at: [Link]

  • MDPI. Synthesis of Benzofuran-Triazole Hybrids. (Reference for crystallization of benzofuran derivatives from polar solvents). Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing racemization during 2-Amino-1-(benzofuran-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective synthesis of 2-Amino-1-(benzofuran-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to help you overcome challenges related to racemization and achieve high enantiomeric purity in your synthesis.

The chiral integrity of β-amino alcohols like this compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This resource combines established chemical principles with field-proven insights to ensure your synthetic efforts are both successful and reproducible.

Troubleshooting Guide: Addressing Racemization and Low Enantioselectivity

This section addresses specific experimental issues in a direct question-and-answer format, providing a systematic approach to problem-solving.

Q1: I'm observing a low or inconsistent enantiomeric excess (ee) in my final product. What are the likely causes and how can I fix it?

A1: Achieving high enantiomeric excess (ee) is the primary goal, and a low value is a common but solvable problem. The issue can typically be traced to one of three areas: the analytical method, the quality of reagents and catalyst, or the reaction conditions.[3] A systematic approach is the most effective way to diagnose the root cause.

Step 1: Rigorously Validate Your Analytical Method Before optimizing the reaction, you must trust your data. An inaccurate or poorly optimized analytical method, typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), can give misleading ee values.[3]

  • Peak Resolution: Ensure you have baseline separation between the two enantiomer peaks, with a resolution (Rs) value greater than 1.5.[3]

  • Confirm the Racemate: Prepare a true racemic sample of your product. This can often be achieved by treating your chiral product with a strong base or acid, or by using a non-chiral reducing agent in the synthesis. Inject this sample to confirm that you see two distinct, equal-area peaks. If you don't, your chiral column or mobile phase is not suitable for this separation.[3]

  • Accuracy and Linearity: Prepare samples with known enantiomeric ratios by mixing your purified enantiomer with the racemate. Plot the measured ee against the known ee to confirm linearity and accuracy.[3]

Step 2: Scrutinize Reagents and Catalyst The chemical purity of your inputs is critical for stereocontrol.

  • Substrate Purity: Impurities in the starting ketone, 2-Amino-1-(benzofuran-2-yl)ethanone, can sometimes interfere with the chiral catalyst. Purify the substrate by recrystallization or column chromatography if its purity is questionable.[3]

  • Catalyst Quality: Chiral catalysts and ligands can degrade over time, especially if exposed to air or moisture. Use a freshly opened bottle or a newly synthesized batch of catalyst. If you suspect degradation, procure a fresh, fully characterized catalyst.[3]

  • Solvent and Atmosphere: Ensure your solvents are anhydrous and degassed. Trace amounts of water or oxygen can deactivate many asymmetric catalysts.[3] Maintain a strictly inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.

Step 3: Evaluate and Optimize Reaction Conditions Subtle changes in the reaction environment can have a profound impact on stereoselectivity.

  • Temperature Control: Elevated temperatures are a common cause of increased racemization.[4][5] Reactions should be run at the lowest effective temperature. Ensure your cooling bath is stable and the reaction temperature is monitored accurately.

  • Catalyst Loading: Higher catalyst loadings do not always lead to better results. In some systems, increased concentration can cause the catalyst to form less selective aggregates or dimers, which lowers the ee.[3] It is crucial to screen a range of catalyst loadings to find the optimal concentration.

  • Reaction Time: Monitor the reaction's progress closely. Allowing the reaction to stir for too long after completion can sometimes lead to product racemization, depending on the stability of the product under the reaction conditions.[4]

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed step1 Step 1: Validate Analytical Method (Chiral HPLC/GC) start->step1 step1_q Is Resolution (Rs) > 1.5 and Racemate Confirmed? step1->step1_q step2 Step 2: Scrutinize Reagents & Catalyst step1_q->step2  Yes optimize_hplc Optimize HPLC/GC Method (Column, Mobile Phase, Temp) step1_q->optimize_hplc No step2_q Are Substrate, Catalyst, & Solvents Pure and Anhydrous? step2->step2_q step3 Step 3: Evaluate Reaction Conditions step2_q->step3  Yes purify_reagents Purify Substrate/Reagents Procure Fresh Catalyst Use Anhydrous Solvents step2_q->purify_reagents No step3_q Are Temperature, Concentration, & Time Optimized? step3->step3_q end_ok High ee Achieved Proceed with Synthesis step3_q->end_ok  Yes optimize_conditions Screen Temperature Screen Catalyst Loading Optimize Reaction Time step3_q->optimize_conditions No optimize_hplc->step1 purify_reagents->step2 optimize_conditions->step3 ATH_Mechanism catalyst [Rh]-H (Active Catalyst) intermediate [Rh]-Substrate Complex catalyst->intermediate Coordination ketone Benzofuryl α-Amino Ketone (Substrate) ketone->intermediate h_source HCOOH/Et3N catalyst_regen [Rh] (Spent Catalyst) h_source->catalyst_regen Regeneration product Chiral Amino Alcohol (Product) intermediate->product Hydride Transfer (Stereo-determining step) intermediate->catalyst_regen catalyst_regen->catalyst

Sources

Technical Support Center: Optimizing HPLC Separation of 2-Amino-1-(benzofuran-2-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the chiral separation of 2-Amino-1-(benzofuran-2-yl)ethanol enantiomers. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and reproducible separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a separation method for this compound.

Q1: What is the best type of chiral stationary phase (CSP) for this compound?

A: For a molecule like this compound, which contains a primary amine and a hydroxyl group, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] Specifically, columns with selectors such as amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly recommended due to their broad enantiorecognition capabilities for various chiral molecules, including amino alcohols.[1] Crown ether-based CSPs can also be highly effective for compounds containing a primary amino group.[3]

Q2: What are the recommended starting mobile phase conditions?

A: The choice of mobile phase depends on the mode of chromatography.

  • Normal Phase (NP): A typical starting point is a mixture of an alkane (n-hexane or n-heptane) with an alcohol modifier (isopropanol or ethanol).[4] A common initial screening condition is 90:10 (v/v) n-hexane:ethanol.

  • Polar Organic Mode: This mode uses polar organic solvents like methanol, ethanol, or acetonitrile. It can be a powerful alternative and sometimes provides better selectivity.[5]

  • Reversed Phase (RP): While less common for initial screening with polysaccharide CSPs, RP mode (using water/acetonitrile or water/methanol with buffers) can be an option, especially with bonded CSPs that are more robust.

Q3: Why is a mobile phase additive necessary for this separation?

A: this compound has a basic primary amine. This group can interact strongly with residual acidic silanols on the silica surface of the CSP, leading to poor peak shape (tailing).[6][7] Adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or ethanolamine to the mobile phase masks these silanols, resulting in sharper, more symmetrical peaks.[4][6][8]

Q4: What detection wavelength should be used?

A: The benzofuran ring system in the molecule contains a chromophore that absorbs UV light. A UV detector is standard. To determine the optimal wavelength, run a UV scan of the analyte in the mobile phase solvent. Typically, wavelengths around 254 nm or 280 nm are good starting points for aromatic systems.

Q5: How critical is temperature control for this chiral separation?

A: Temperature is a critical parameter that can significantly impact selectivity.[6][9] Sometimes, a small change in column temperature can dramatically improve resolution or even reverse the enantiomer elution order.[9] It is essential to use a thermostatted column compartment to ensure stable and reproducible retention times and resolution. Screening a range of temperatures (e.g., 15°C to 40°C) is a valuable step in method optimization.[6]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during method development.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptoms: The enantiomers are co-eluting as a single peak or are only partially separated into a small shoulder.

Systematic Troubleshooting:

  • Confirm CSP Suitability: The choice of CSP is the most influential factor.[6] If you see no separation on a well-chosen column (e.g., an amylose-based CSP), a different type of selector may be needed. Screening columns with different polysaccharide derivatives (e.g., cellulose vs. amylose) or a different class of CSP (e.g., crown ether) is the first logical step.[1][3]

  • Optimize Mobile Phase Composition:

    • Change the Alcohol Modifier: The type of alcohol can significantly alter selectivity. If you are using isopropanol (IPA), try ethanol (EtOH), or vice versa. EtOH often provides stronger hydrogen bonding interactions, which can be beneficial.[10]

    • Vary the Modifier Percentage: Systematically adjust the concentration of the alcohol modifier. A lower percentage of alcohol generally increases retention and can improve resolution, but may also broaden peaks. Analyze a range from 5% to 20%.

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates than achiral methods, as this allows more time for the enantiomers to interact with the CSP.[6] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

  • Adjust the Temperature: As mentioned in the FAQ, temperature has a powerful effect on selectivity.[9] Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C).

Problem 2: Poor Peak Shape (Tailing or Fronting)

Symptoms: Peaks are not symmetrical. Tailing peaks have an extended back, while fronting peaks have a sloped front.[7]

Systematic Troubleshooting:

  • Address Secondary Interactions (Tailing):

    • Cause: The basic amine on your analyte is interacting with acidic silanol groups on the silica support.[6][11]

    • Solution: Add a basic modifier to the mobile phase. Diethylamine (DEA) at 0.1% is a highly effective choice for masking silanols and improving the peak shape of basic compounds.[4][8]

  • Check for Column Overload (Fronting):

    • Cause: Injecting too much sample mass can saturate the stationary phase, leading to fronting peaks.[12][13]

    • Solution: Reduce the sample concentration or injection volume by a factor of 5 or 10. If the peak shape improves and becomes more symmetrical, the issue was column overload.[13]

  • Ensure Proper Sample Solvent:

    • Cause: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself.[14] If solubility is an issue, use the weakest possible solvent that can fully dissolve the analyte.

  • Inspect for Column Contamination or Voids:

    • Cause: Accumulation of contaminants on the column inlet frit or a void in the packing bed can distort peak shape.[6][13][15] This typically affects all peaks in the chromatogram.[13]

    • Solution: First, try backflushing the column (if permitted by the manufacturer). If the problem persists, the column may be permanently damaged and require replacement. Using a guard column can help prevent this.[15]

Problem 3: Unstable or Drifting Retention Times

Symptoms: The time at which the peaks elute changes between injections or drifts over a sequence.

Systematic Troubleshooting:

  • Ensure Complete Column Equilibration:

    • Cause: Chiral stationary phases, especially in normal phase, can require long equilibration times.[6]

    • Solution: When changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.

  • Verify Mobile Phase Stability and Composition:

    • Cause: In normal phase, volatile components like hexane can evaporate, changing the mobile phase ratio. Trace amounts of water can also dramatically affect retention.[15]

    • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped. Ensure consistent solvent quality.

  • Check for Temperature Fluctuations:

    • Cause: A fluctuating column temperature will cause retention times to shift.[12]

    • Solution: Use a reliable column thermostat and ensure it is set to a stable temperature.

  • Inspect for Pump or System Leaks:

    • Cause: A leak in the HPLC system will cause the flow rate to be inconsistent, leading to variable retention times.

    • Solution: Perform a system pressure test and visually inspect all fittings for signs of leaks.

Section 3: Method Development and Optimization Workflow

This section provides a structured workflow for developing a robust separation method from the beginning.

Recommended Starting Conditions

The following table summarizes recommended starting points for screening different polysaccharide CSPs.

ParameterCondition 1: Amylose-BasedCondition 2: Cellulose-Based
Column Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Ethanol / DEA (90 / 10 / 0.1, v/v/v)n-Hexane / Isopropanol / DEA (90 / 10 / 0.1, v/v/v)
Flow Rate 0.7 mL/min0.7 mL/min
Temperature 25°C25°C
Detection UV at 254 nmUV at 254 nm
Optimization Workflow Diagram

The following diagram illustrates a logical workflow for method development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Screen_CSPs Screen Amylose & Cellulose CSPs (See Table 1 for Conditions) Check_Resolution Is Resolution (Rs) > 1.0? Screen_CSPs->Check_Resolution Optimize_MP Optimize Mobile Phase: 1. Alcohol Type (EtOH vs. IPA) 2. Alcohol % (5-20%) Check_Resolution->Optimize_MP Yes Check_Resolution2 Is Resolution (Rs) > 1.5? Optimize_MP->Check_Resolution2 Optimize_Flow_Temp Optimize Flow Rate & Temperature Flow: 0.5-1.0 mL/min Temp: 15-40 °C Check_Resolution2->Optimize_Flow_Temp No Final_Method Method Finalized (Rs > 1.5, Tailing < 1.5) Check_Resolution2->Final_Method Yes Optimize_Flow_Temp->Final_Method

A logical workflow for chiral method development.

References

  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF. Available from: [Link]

  • PubMed. Chiral mobile phase additives in HPLC enantioseparations. Available from: [Link]

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. Available from: [Link]

  • LCGC International. Should an Additive be Added to your HPLC Eluent? Available from: [Link]

  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Available from: [Link]

  • Chromatography Forum. additives for chiral. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • PubMed. Enantioseparation of amino acids on a polysaccharide-based chiral stationary phase. Available from: [Link]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Available from: [Link]

  • Springer Nature Experiments. HPLC Enantioseparations with Polysaccharide-Based Chiral Stationary Phases in HILIC Conditions. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • Restek. HPLC Troubleshooting Guide. Available from: [Link]

  • PubMed. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Available from: [Link]

  • MDPI. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Available from: [Link]

  • ResearchGate. Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Available from: [Link]

  • AVESİS. Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available from: [Link]

  • Unife. Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Available from: [Link]

Sources

Removing unreacted amine impurities from benzofuran ethanol products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Benzofuran Ethanol Derivatives

Executive Summary

This guide addresses the purification of 2-(benzofuran-3-yl)ethanol and related derivatives contaminated with unreacted amine reagents (e.g., alkyl amines, benzylamines) or catalysts.

The Core Challenge: While amines are basic and benzofuran ethanols are generally neutral, the furan ring and the hydroxy-ethyl side chain possess specific sensitivities.

  • Acid Sensitivity: Strong mineral acids or high heat can trigger the dehydration of the ethanol side chain to form vinyl benzofurans (styrene-like polymerization risks) or cause furan ring-opening [1].

  • Amine "Streaking": On silica gel, residual amines interact strongly with silanols, causing poor separation and yield loss during chromatography [2].

Module 1: Liquid-Liquid Extraction (LLE) – The Standard Protocol

Best For: Bulk removal of amines (>5% w/w impurity) from crude reaction mixtures.

The Protocol

Do not use concentrated HCl. The risk of dehydrating the ethanol tail is too high. Use a buffered or mild acidic wash.

Reagents:

  • Primary Choice: 10% w/v Citric Acid (aq).[1][2]

  • Secondary Choice: 0.5 M HCl (Cold, <5°C).

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude benzofuran ethanol in 10 volumes of organic solvent.

  • First Wash (Amine Removal): Wash with 10% Citric Acid (1:1 volume ratio). Shake vigorously for 2 minutes.

    • Mechanism:[3][4] Citric acid protonates the amine (

      
      ), rendering it water-soluble. The neutral benzofuran remains in the organic layer.
      
  • Validation: Check the pH of the aqueous layer.[2][5] It must remain acidic (pH < 3). If neutral/basic, the amine saturated the acid; repeat Step 2.

  • Second Wash (Trace Removal): Wash with Brine (Saturated NaCl).

  • Drying: Dry organic layer over

    
     (Sodium Sulfate) and concentrate in vacuo at <40°C to prevent thermal degradation.
    
Troubleshooting LLE (Q&A)

Q: I formed a "rag layer" (emulsion) between the phases. How do I break it? A: Benzofuran derivatives are lipophilic and can act as surfactants when mixed with amine salts.

  • Immediate Fix: Add solid NaCl directly to the separatory funnel to increase the ionic strength of the aqueous layer.

  • Physical Fix: Filter the entire mixture through a pad of Celite. The emulsion is often stabilized by microscopic particulates; filtration removes them and allows layers to separate [3].

Q: My product yield dropped significantly after the acid wash. A: You likely used an acid that was too strong or a contact time that was too long, causing dehydration to the vinyl-benzofuran.

  • Correction: Switch to 0.5 M Sodium Dihydrogen Phosphate (

    
    )  buffer (pH ~4.5). This is acidic enough to protonate aliphatic amines (pKa ~10) but gentle enough to preserve the alcohol side chain.
    

Module 2: Solid-Supported Scavenging – The "Gentle" Protocol

Best For: High-value samples (mg to gram scale), acid-sensitive derivatives, or removing trace amines (<5%) without aqueous workup.

The Protocol

Use a sulfonic acid-functionalized resin (e.g., Amberlyst® 15 or Dowex® 50W).

Step-by-Step Workflow:

  • Resin Prep: Pre-swell the resin in your solvent (DCM or Methanol) for 15 minutes. This opens the polymer pores.

  • Stoichiometry: Add 3–5 equivalents of resin relative to the estimated amine impurity.

  • Incubation: Stir gently at room temperature for 1–2 hours.

    • Note: Do not use magnetic stir bars if they grind the resin; use an overhead stirrer or shaker.

  • Filtration: Filter off the resin. The amine is trapped on the beads; the filtrate contains pure benzofuran ethanol.

Troubleshooting Scavengers (Q&A)

Q: The amine is still present by TLC after 2 hours. A: The solvent choice is critical.

  • Explanation: Polystyrene-based resins (like Amberlyst) require non-polar solvents (DCM, Toluene) to swell properly. If you are using pure Methanol or Ethanol, the resin may collapse, burying the acidic sites.

  • Fix: Switch solvent to DCM or use a macroporous silica-based scavenger (e.g., Si-TsOH) which works well in polar solvents.

Module 3: Chromatographic Purification

Best For: Final polishing when LLE or Scavenging leaves <1% residue.

The "Streaking" Problem: Amines interact with the acidic silanols (


) on silica gel, causing broad tails that co-elute with your benzofuran product.

The Solution: The "Basified" Eluent Add 1% Triethylamine (TEA) or 1%


  to your mobile phase (e.g., 1% TEA in Hexane/EtOAc).
  • Mechanism:[3][4] The TEA saturates the active sites on the silica gel, allowing the amine impurity (and your product) to elute as sharp, distinct bands [2].

Visualizing the Workflow

Figure 1: Purification Decision Matrix

Use this logic gate to select the correct method for your specific impurity level.

G Start Crude Benzofuran Ethanol (Contains Amine) CheckLevel Amine Impurity Level? Start->CheckLevel High High (>10%) CheckLevel->High Bulk Removal Low Trace (<5%) CheckLevel->Low Polishing AcidSens Is Product Acid Sensitive? (Risk of dehydration?) High->AcidSens Col_TEA Flash Column + 1% TEA (Module 3) Low->Col_TEA LLE_Citric LLE: Citric Acid Wash (Module 1) AcidSens->LLE_Citric No (Stable) Scavenger Resin Scavenging (Module 2) AcidSens->Scavenger Yes (Labile) LLE_Citric->Col_TEA If purity < 98% Scavenger->Col_TEA If purity < 98%

Caption: Decision matrix for selecting the optimal purification route based on impurity load and substrate stability.

Figure 2: The Buffered Extraction Mechanism

Visualizing the chemical separation in the separatory funnel.

LLE cluster_organic Organic Layer (EtOAc) cluster_aqueous Aqueous Layer (Citric Acid) Benzofuran Benzofuran-EtOH (Neutral) Benzofuran->Benzofuran Remains Organic Amine_Free Amine (R-NH2) (Basic/Lipophilic) Amine_Salt Amine-Citrate Salt (R-NH3+) (Hydrophilic) Amine_Free->Amine_Salt Protonation (Moves to Aqueous) Protons H+ (Citric) Protons->Amine_Salt

Caption: Mechanism of Phase Separation. The amine is selectively protonated and migrates to the aqueous phase, while the neutral benzofuran remains in the organic phase.

Comparative Data: Acid Wash Agents

ReagentAcidity (pKa)Risk to BenzofuranRemoval EfficiencyRecommendation
1M HCl ~ -7.0High (Dehydration risk)ExcellentAvoid if possible
10% Citric Acid 3.1Low GoodStandard Choice
0.5M NaH₂PO₄ 7.2Very Low ModerateFor highly labile substrates
10% CuSO₄ N/A (Complex)Low Good (Visual indicator)Use for chelating amines

References

  • Reactivity of Benzofuran Derivatives. ResearchGate. (2026). Discusses the acid sensitivity of benzofuran rings and the risk of ring-opening or side-chain modification under harsh conditions.

  • Amine Workup & Purification Strategies. University of Rochester / Not Voodoo. (2026). Detailed protocols for amine removal, including copper sulfate washes and preventing silica streaking.

  • Troubleshooting Emulsions in Liquid-Liquid Extraction. ChemPros / Reddit Archive. (2024). Practical field advice on breaking emulsions during acid/base workups using filtration and brine.

  • pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry. (2025). Reference data for pKa values of alkyl amines vs. aromatic systems, validating the use of mild acids for separation.

Sources

Overcoming hygroscopic nature of amino alcohol salts in storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Challenges in Storage & Handling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: HYGRO-AA-001

Introduction: The Hygroscopicity Paradox

Welcome to the technical support hub for amino alcohol salts. You are likely here because your free-flowing powder has turned into a solid brick or a viscous puddle.

The Science of the Problem: Amino alcohol salts (e.g., Choline Chloride, Tromethamine/TRIS-HCl, Ethanolamine HCl) are chemically prone to hygroscopicity . The protonated amine group (


) and the counter-ion (often 

) create a high crystal lattice energy that, paradoxically, often pairs with high water solubility. When the Critical Relative Humidity (CRH) of the salt is lower than your lab's ambient humidity, the salt actively strips water vapor from the air. This leads to deliquescence —where the solid dissolves in its own sorbed water.[1]

This guide provides immediate troubleshooting, long-term storage protocols, and chemical engineering strategies to mitigate these issues.

Module 1: Crisis Management (Troubleshooting)

User Issue: "My salt has caked or liquefied. Can I save it?"

Decision Matrix: The Salvage Protocol

Before attempting to dry a compromised salt, you must determine if chemical degradation (hydrolysis) has occurred.

SalvageProtocol Start Condition of Salt Condition State? Start->Condition LightCaking Light Clumping (Friable) Condition->LightCaking HardBrick Solid Brick (Hard) Condition->HardBrick Liquid Liquefied (Deliquescent) Condition->Liquid Action1 Gentle Mechanical Breakup + Vacuum Dry LightCaking->Action1 Action2 Milling required. Check Purity (HPLC) HardBrick->Action2 Action3 Discard for GMP. Recrystallize for R&D Liquid->Action3 Validation Validate: Water Content (KF) & Assay Action1->Validation Action2->Validation Action3->Validation

Figure 1: Decision tree for handling compromised hygroscopic materials. Green paths indicate low risk; red paths indicate high risk of chemical impurity.

FAQ: Drying Protocols

Q: Can I just put it in the oven? A: Proceed with caution. Many amino alcohol salts (like TRIS) are thermally stable, but others (like Choline salts) can degrade or form caramelization products at high temperatures.

  • Recommended: Vacuum Oven at 40°C – 50°C.

  • Desiccant Aid: Place a tray of Phosphorus Pentoxide (

    
    ) or activated Molecular Sieves in the oven to act as a moisture sink.
    

Q: It turned into a liquid. Is it chemically ruined? A: Not necessarily, but it is physically compromised. Deliquescence is a phase change, not a chemical reaction. However, the "solution" state accelerates hydrolysis and oxidation.

  • For GMP/Clinical use: Discard. You cannot guarantee homogeneity or polymorph form upon re-drying.

  • For Early R&D: You can attempt recrystallization using an anhydrous solvent (e.g., dry ethanol or isopropanol) to precipitate the salt back out.

Module 2: Prevention & Storage (The "Dry-Box" Standard)

User Issue: "How do I stop this from happening again?"

The Critical Relative Humidity (CRH) Concept

Every salt has a specific CRH.

  • Ambient RH < CRH: Salt remains dry.

  • Ambient RH > CRH: Salt absorbs water.

Example Data:

  • Choline Chloride: CRH

    
     18-20% (Extremely Hygroscopic).
    
  • Sodium Chloride: CRH

    
     75%.
    
  • TRIS HCl: CRH

    
     40-50% (Moderately Hygroscopic).
    
Packaging & Desiccant Selection Guide (USP <670>)

Do not use "whatever silica packet is lying around." Match the desiccant to the severity of the hygroscopicity.

Desiccant TypeMoisture CapacityRate of AdsorptionBest Use CaseRisk Factor
Silica Gel High (at high RH)ModerateGeneral storage (RH > 40%)Low. Food safe.
Molecular Sieves (4Å) High (at low RH) Fast Amino Alcohol Salts (Choline, etc.) Can over-dry hydrates.
Calcium Chloride Extremely HighFastBulk shippingRisk of brine formation (corrosive liquid).
Clay (Bentonite) LowSlowCost-sensitive, non-critical itemsDust generation.
Protocol: The "Double-Barrier" Storage System

For salts like Choline Chloride or Ethanolamine salts, standard bottles are insufficient due to Water Vapor Transmission Rate (WVTR) through plastic.

  • Primary Container: Glass amber bottle (Zero WVTR) or High-Density Polyethylene (HDPE) with induction seal.

  • Internal Atmosphere: Headspace purged with dry Nitrogen or Argon before sealing.

  • Secondary Barrier: Place the primary container inside an aluminized mylar bag (Alu-Alu).

  • Desiccant: Place a Molecular Sieve packet inside the secondary bag, not mixed with the powder (to avoid contamination).

Module 3: Advanced Engineering (Salt Selection)

User Issue: "I need to formulate a drug, but the HCl salt is too sticky. What are my options?"

Senior Scientist Insight: Hygroscopicity is often a function of the Counter-Ion . The Chloride ion (


) is small, has high charge density, and is very hydrophilic. By "Engineering the Salt," we can replace the counter-ion to increase the lattice energy or hydrophobicity, thereby raising the CRH.
Counter-Ion Selection Strategy

To reduce hygroscopicity, move down this list (from Hydrophilic to Hydrophobic):

  • Hydrochloride (HCl): Default, but often hygroscopic.

  • Mesylate / Tosylate: Often less hygroscopic, better crystallizability.

  • Fumarate / Succinate: Dicarboxylic acids often form stable, non-hygroscopic lattices.

  • Pamoate / Stearate: Extremely hydrophobic (insoluble), used for depot formulations.

Experimental Workflow: Dynamic Vapor Sorption (DVS)

You must validate your salt choice using DVS. This is the industry standard for determining CRH.

DVS_Workflow Sample Sample Prep (10-20mg) Drying Pre-Drying (0% RH, 25°C) Sample->Drying Equilibrate Sorption Sorption Cycle (0% -> 90% RH) Drying->Sorption Stepwise +10% RH Desorption Desorption Cycle (90% -> 0% RH) Sorption->Desorption Stepwise -10% RH Analysis Hysteresis & CRH Calculation Desorption->Analysis Plot Isotherm

Figure 2: Standard DVS workflow for determining Critical Relative Humidity (CRH).

Interpreting DVS Data:

  • Mass increase > 2% at 80% RH: Hygroscopic.

  • Mass increase > 15% at 80% RH: Very Hygroscopic (Deliquescent risk).

  • Sharp vertical spike in mass: This is the Deliquescence Point (CRH). Keep storage RH below this value.

References

  • United States Pharmacopeia (USP). General Chapter <670> Auxiliary Packaging Components.[2][3][4][5] (Defines standards for desiccants including molecular sieves and silica gel).

  • Surface Measurement Systems. Dynamic Vapor Sorption (DVS) for the Characterization of Pharmaceutical Solids. (Methodology for measuring CRH).

  • Kumar, L., et al. Salt Selection in Drug Development. Pharmaceutical Technology, 2008. (Discusses counter-ion selection to modify hygroscopicity).

  • Guerrieri, P., et al. Crystalline and Amorphous Forms of Choline Chloride. (Specific data on Choline salts stability).

  • Van Campen, L., et al.Hygroscopicity of Pharmaceutical Solids. Encyclopedia of Pharmaceutical Technology. (Fundamental mechanisms of deliquescence).

Sources

Validation & Comparative

Comparative Guide: NMR Spectral Analysis of 2-Amino-1-(benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Amino-1-(benzofuran-2-yl)ethanol . It is designed for medicinal chemists and analytical scientists to validate the synthesis of this pharmacophore, which serves as a critical scaffold in the development of beta-adrenergic blockers (e.g., Bufuralol analogs) and anti-arrhythmic agents.[1]

Executive Summary

The structural elucidation of This compound presents unique challenges due to the coexistence of a bicyclic aromatic system (benzofuran) and a polar, basic side chain (ethanolamine). This guide compares the analytical performance of 1H and 13C NMR under different solvent conditions and contrasts the product with its synthetic precursor, 2-Amino-1-(benzofuran-2-yl)ethanone .

Key Findings:

  • Solvent Criticality: DMSO-d6 is superior to CDCl3 for full structural validation, enabling the detection of exchangeable -OH and -NH2 protons and preventing line broadening caused by hydrogen bonding.

  • Chiral Center Diagnostics: The methine proton at C1' (chiral center) appears as a distinct doublet of doublets (dd) or multiplet at ~4.7–4.9 ppm , serving as the primary indicator of successful carbonyl reduction.[1]

  • Diastereotopic Protons: The methylene protons at C2' (adjacent to the amine) exhibit magnetic non-equivalence, confirming the rigidity introduced by the adjacent chiral center.[1]

Structural Context & Numbering

To ensure accurate assignment, we utilize the following numbering scheme for the benzofuran scaffold and the ethyl side chain:

  • Benzofuran Ring: Positions 2 through 7 (with O at position 1).[1]

    • H3: The critical singlet/doublet on the furan ring.[1]

  • Side Chain:

    • C1': The chiral carbon attached to C2 of benzofuran (CH-OH).

    • C2': The methylene carbon attached to the amine (CH2-NH2).

Comparative Analysis: Product vs. Precursor

The most common synthetic route involves the reduction of the alpha-amino ketone. NMR is the definitive tool for monitoring this "performance" (reaction completion).[1]

Scenario A: Reaction Monitoring (Ketone vs. Alcohol)

Objective: Confirming the reduction of the carbonyl group.[1]

FeaturePrecursor: 2-Amino-1-(benzofuran-2-yl)ethanoneProduct: this compoundAnalytical Insight
Carbonyl Carbon (13C) Signal at ~185 ppm (C=O)Absent Definitive proof of reduction.
C1' Proton (1H) Absent (Quaternary C=O)~4.85 ppm (CH-OH)Appearance of this signal confirms the formation of the secondary alcohol.[1]
C2' Protons (1H) Singlet at ~4.1 ppm (Alpha to C=O)Multiplet at ~2.9–3.1 ppm Upfield shift due to loss of carbonyl anisotropy; splitting indicates diastereotopicity.[1]
Benzofuran H3 Deshielded (~7.6 ppm )Shielded (~6.8 ppm )The loss of the conjugating carbonyl group causes an upfield shift of the furan ring proton.[1]
Comparative Analysis: Solvent Selection

Objective: Optimizing resolution of exchangeable protons.

Scenario B: DMSO-d6 vs. CDCl3
  • Chloroform-d (CDCl3):

    • Pros: Sharp resolution of the aromatic benzofuran region (7.1–7.6 ppm).[1]

    • Cons: The -OH and -NH2 protons often broaden into the baseline or exchange rapidly, making integration unreliable. The polar amino-alcohol moiety may aggregate, causing peak broadening.[1]

  • Dimethyl Sulfoxide-d6 (DMSO-d6):

    • Pros: Forms strong hydrogen bonds with the solute, slowing proton exchange.[1] This allows the -OH (doublet, ~5.8 ppm) and -NH2 (broad singlet) to be visualized and integrated.[1]

    • Recommendation:DMSO-d6 is the mandatory solvent for full characterization of this molecule.

Experimental Data: Spectral Assignments
1H NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are representative of the free base form.

PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
H3 6.82Singlet (s)1H-Characteristic furan ring proton; diagnostic for 2-substitution.
H4–H7 7.15 – 7.60Multiplet (m)4H-Benzene ring protons; H4/H7 usually most deshielded.
OH 5.60Broad (br s)1H-Exchangeable; disappears with D2O shake.
H1' 4.75dd1HJ = 4.5, 7.2Chiral methine; couples to OH (if visible) and H2'.[1]
H2' (a,b) 2.85 – 3.05Multiplet (m)2HJgem = 12.5Diastereotopic methylene protons adjacent to amine.[1]
NH2 1.8 – 2.5Broad (br s)2H-Highly variable; shift depends on concentration/water content.
13C NMR Data (100 MHz, DMSO-d6)
PositionShift (δ, ppm)TypeAssignment Logic
C2 (Furan) 158.5QuaternaryIpso carbon attached to the side chain.
C7a (Furan) 154.2QuaternaryOxygenated aromatic carbon (part of ring junction).[1]
C3a (Furan) 128.1QuaternaryRing junction carbon.[1]
C1' 68.5CHKey Diagnostic: Secondary alcohol carbon (shifted from ~185 in ketone).[1]
C2' 46.2CH2Methylene carbon attached to nitrogen.
C3 103.5CHFuran ring carbon (beta to oxygen).[1]
Ar-C 111.0, 120.8, 122.9, 124.3CHRemaining benzene ring carbons.[1]
Advanced Validation: 2D NMR Workflow

To unambiguously assign the aliphatic region (distinguishing H1' from impurities), the following correlation logic is applied.

Graphviz Visualization: Structural Assignment Workflow

NMR_Assignment_Workflow Start Sample: this compound Solvent Select Solvent: DMSO-d6 (Crucial for OH/NH detection) Start->Solvent Acquisition Acquire 1H & 13C Spectra Solvent->Acquisition Decision Is Carbonyl (185 ppm) absent? Acquisition->Decision Path_Success Reduction Confirmed Decision->Path_Success Yes Path_Fail Incomplete Reaction Decision->Path_Fail No (C=O present) HSQC HSQC Analysis: Correlate C1' (68 ppm) to H1' (4.75 ppm) Path_Success->HSQC COSY COSY Analysis: Confirm H1' <-> H2' connectivity HSQC->COSY HMBC HMBC Analysis: Link H1' to Benzofuran C2/C3 COSY->HMBC Final Final Structure Validation HMBC->Final

Caption: Logic flow for confirming the structure of this compound, prioritizing the disappearance of the precursor carbonyl signal and 2D correlation of the new chiral center.

Experimental Protocol

A. Sample Preparation:

  • Mass: Weigh 10–15 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the solution is cloudy, filter through a cotton plug directly into the NMR tube.[1]

    • Note: Avoid CDCl3 unless the free base is converted to a more lipophilic derivative, as the amino-alcohol moiety may adhere to glass or aggregate.[1]

B. Acquisition Parameters (Standard 400 MHz):

  • Temperature: 298 K (25°C).[1]

  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times.

  • Relaxation Delay (D1): Set to 2.0 seconds or higher. This is critical for the integration of the aromatic protons vs. the aliphatic side chain.[1]

  • Scans (NS):

    • 1H: 16 scans.

    • 13C: 512–1024 scans (due to low sensitivity of quaternary carbons in the benzofuran ring).

References
  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Nagy, V., et al. (2019).[1] "Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst." Biotechnology Progress.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS): Benzofuran Derivatives."[1]

  • ChemicalBook. "1-(Benzofuran-2-yl)ethanol NMR Spectral Data."

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Heterocycles and Amino Alcohols."[1] University of Wisconsin-Madison.

Sources

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of Benzofuran-2-yl Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofuran-2-yl amino alcohols represent a critical structural motif in pharmacology, serving as the core scaffold for beta-blockers (e.g., Bufuralol) and emerging psychoactive substances. Their analysis requires a nuanced understanding of mass spectrometry (MS) behavior, specifically the competition between the stability of the aromatic benzofuran core and the lability of the amino-alcohol side chain.

This guide provides an objective comparison of ionization techniques (EI vs. ESI) and delineates the specific fragmentation pathways required for structural elucidation and metabolite identification.

Part 1: The Scaffold & Ionization Comparison

The generic structure of a benzofuran-2-yl amino alcohol consists of a bicyclic benzofuran ring attached to an ethanolamine side chain. The oxygen in the benzofuran ring and the hydroxyl/amine groups on the side chain dictate the ionization behavior.

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization source fundamentally alters the spectral fingerprint.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV): High internal energy transfer.Soft: Low internal energy transfer.
Molecular Ion (

)
Weak or Absent: The labile amino-alcohol bond often cleaves before detection.Dominant (

):
Preserves the intact molecule for quantification.
Primary Fragmentation

-Cleavage:
Immediate rupture of the C-C bond adjacent to the nitrogen.[1]
Collision Induced Dissociation (CID): Requires MS/MS to generate fragments.
Diagnostic Utility Structural Fingerprinting: Best for identifying the amine subclass (primary vs. secondary).Quantification & Metabolites: Essential for biological matrices (plasma/urine).
Key Limitation Difficult to determine molecular weight if the

is unstable.
Adduct formation (

,

) can complicate spectra.

Part 2: Mechanistic Fragmentation Pathways

Understanding the causality of bond breakage is essential for interpreting spectra. The fragmentation of benzofuran-2-yl amino alcohols is governed by three primary mechanisms.

-Cleavage (The Dominant Pathway)

Driven by the radical site on the nitrogen (in EI) or charge migration (in ESI), the C-C bond between the


-carbon (bearing the amine) and the 

-carbon (bearing the hydroxyl/benzofuran) breaks.
  • Result: Formation of a stable iminium ion (low mass) and a neutral benzofuran radical.

Benzofuran Ring Expansion (Tropylium-like)

The benzofuran cation (


) is highly stable. Under high energy, the furan ring can open and rearrange into a tropylium-like oxonium structure.
  • Result: A characteristic cluster of peaks around m/z 115–119 and m/z 131 (if methylated).

Retro-Diels-Alder (RDA) & Hydrogen Rearrangement

While less common in simple amino alcohols, RDA can occur within the benzofuran ring if the system is highly substituted. More commonly, McLafferty-type rearrangements occur if the alkyl side chain is sufficiently long (


 3 carbons).
Visualization: Fragmentation Topology

FragmentationPathway MolIon Precursor Ion [M+H]+ or M+. Alpha α-Cleavage (Rate Limiting Step) MolIon->Alpha Primary Pathway WaterLoss Dehydration [M+H - H2O]+ MolIon->WaterLoss ESI Common Iminium Iminium Ion (Side Chain) Alpha->Iminium Low m/z diagnostic BenzoCat Benzofuran Cation (Core Scaffold) Alpha->BenzoCat High stability Tropylium Ring Expansion (Tropylium-like) BenzoCat->Tropylium High Energy

Figure 1: Mechanistic topology of benzofuran-2-yl amino alcohol fragmentation. The


-cleavage is the central node determining the ratio of side-chain to core-scaffold ions.

Part 3: Diagnostic Data & Interpretation[1]

The following table synthesizes characteristic ions for a representative compound, Bufuralol (a classic benzofuran-2-yl amino alcohol), to serve as a reference standard.

Compound: Bufuralol (


)
MW:  261.36 Da
Fragment Typem/z (approx)Origin/MechanismSignificance
Precursor 262

ESI Quantification parent.
Dehydration 244

Diagnostic of the secondary alcohol.

-Cleavage A
72

Iminium ion from the tert-butylamine side chain.

-Cleavage B
189

Loss of the amine side chain (Benzofuran-ethanol cation).
Core Ion 131/133 Substituted Benzofuran CationConfirms the specific substitution on the aromatic ring.
Tropylium 115-119 Ring contraction/expansionGeneral marker for the benzofuran class.

Technical Insight: In EI spectra, the m/z 72 peak (side chain) will likely be the Base Peak (100% relative abundance), often obscuring the benzofuran core ions. In ESI-MS/MS, you can tune the Collision Energy (CE) to balance the abundance of m/z 189 (core) and m/z 72 (side chain).

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this LC-MS/MS workflow. This protocol includes built-in quality control (QC) steps.

Phase 1: Sample Preparation
  • Dissolution: Dissolve standard in Methanol to 1 mg/mL.

  • Dilution: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (+0.1% Formic Acid).

    • Why Formic Acid? Promotes protonation for ESI efficiency.

Phase 2: MS Source Optimization (ESI)
  • Flow Rate: 0.3 mL/min (Standard UHPLC).

  • Gas Temp: 350°C (High temp required to desolvate the amino alcohol).

  • Capillary Voltage: 3500 V.

Phase 3: The "Energy Ramp" Validation

Do not use a single Collision Energy (CE). Perform a CE Breakdown Curve experiment.

  • Inject sample in MS/MS mode.

  • Ramp CE from 10 eV to 60 eV in 5 eV increments.

  • Validation Check:

    • At Low CE (10-20 eV) : The

      
       peak should dominate.
      
    • At Med CE (25-40 eV) : The

      
      -cleavage fragments (Core and Sidechain) should maximize.
      
    • At High CE (>50 eV) : The aromatic ring fragments (m/z ~115) should appear.

    • If this pattern is not observed, check for source contamination or incorrect precursor selection.

Visualization: Method Decision Matrix

MethodWorkflow Start Sample (Unknown) Ionization Ionization Choice Start->Ionization EI_Path EI (GC-MS) Ionization->EI_Path Volatile/Pure ESI_Path ESI (LC-MS) Ionization->ESI_Path Polar/Bio-matrix Result_EI Fingerprint (Library Match) EI_Path->Result_EI Match m/z 72/118 Result_ESI Quant/Metabolite (MS/MS) ESI_Path->Result_ESI Monitor Transitions

Figure 2: Decision matrix for selecting the appropriate ionization route based on analytical goals.

References

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage in Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Benzofuran Mass Spectrum (Electron Ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • Begala, M., et al. (2009).[2] Formation of 2-substituted benzofuran fragment ions... under electron ionization. Journal of Mass Spectrometry. Retrieved from [Link]

  • Welte, L., et al. (2015). Metabolic fate, mass spectral fragmentation... of the benzofuran designer drugs 6-APB. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • LibreTexts. (2023).[3] Mass Spectrometry Fragmentation Patterns: Amines and Alcohols. Retrieved from [Link]

Sources

Precision Purity Assessment of 2-Amino-1-(benzofuran-2-yl)ethanol: A Comparative HPLC Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purity assessment of 2-Amino-1-(benzofuran-2-yl)ethanol presents a classic chromatographic paradox: the molecule contains a hydrophobic benzofuran moiety susceptible to


-

interactions, coupled with a polar, basic primary amine and a hydroxyl group. Traditional alkyl-bonded phases (C18) often fail to resolve this molecule from its synthetic precursor—1-(benzofuran-2-yl)ethanone —without significant peak tailing or excessive retention times.

This guide compares three chromatographic approaches: Traditional C18 , HILIC , and Core-Shell Pentafluorophenyl (PFP) . Based on experimental separation mechanisms, we establish the Core-Shell PFP method as the superior protocol for purity assessment, offering orthogonal selectivity through fluorine-ring interactions.

Part 1: The Analytical Challenge

The target analyte, This compound , is an amphiphilic basic drug intermediate.

  • pKa (Amine): ~9.0–9.5 (Protonated at acidic pH).

  • Hydrophobicity: The benzofuran ring drives retention on RP-HPLC, but the ionized amine causes secondary silanol interactions, leading to peak tailing (

    
    ).
    
  • Critical Impurities:

    • Precursor Ketone: 1-(benzofuran-2-yl)ethanone (Neutral, highly hydrophobic).

    • Dehydration Product: 2-amino-1-(benzofuran-2-yl)ethene (Potential degradation product).

Part 2: Comparative Methodology

We evaluated three separation modes to determine the most robust method for QC release testing.

Method A: Traditional C18 (The Control)
  • Column: C18 (5 µm, 150 x 4.6 mm).

  • Conditions: Water/ACN with 0.1% TFA.

  • Verdict: Sub-optimal. The basic amine interacts with residual silanols. While TFA suppresses some tailing, it suppresses MS sensitivity. The hydrophobic ketone elutes very late, extending run times.

Method B: HILIC (The Alternative)[1]
  • Column: Bare Silica or Amide (3 µm).

  • Conditions: ACN/Water (90:10) with 10mM Ammonium Acetate.[1]

  • Verdict: Unstable. While it retains the polar amine well, the hydrophobic benzofuran ring causes solubility issues in high-organic mobile phases. Equilibration times are excessive for high-throughput QC.

Method C: Core-Shell PFP (The Winner)
  • Column: Core-Shell Pentafluorophenyl (2.6 µm).

  • Mechanism: The fluorine atoms on the stationary phase create a localized electron deficiency, acting as a Lewis acid. This interacts strongly with the electron-rich benzofuran ring (

    
    -
    
    
    
    interaction) while the polar amine is managed via electrostatic repulsion/attraction balance.
  • Verdict: Superior. Sharp peaks (

    
    ), unique selectivity for the ketone impurity, and MS-compatible buffers.
    
Performance Data Comparison
ParameterMethod A: C18Method B: HILICMethod C: Core-Shell PFP
Retention Time (Analyte) 4.2 min8.5 min5.1 min
Tailing Factor (

)
1.8 (Severe)1.1 (Good)1.05 (Excellent)
Resolution (

) from Ketone
2.51.8> 5.0
Backpressure 120 bar80 bar210 bar
MS Compatibility Poor (TFA)GoodExcellent (Formate)

Part 3: The Optimized Protocol (Method C)

This protocol is validated for the separation of the amino-ethanol product from its ketone precursor.

Instrumentation & Conditions
  • System: UHPLC or HPLC capable of 400 bar.

  • Column: Kinetex F5 or Pursuit PFP (2.6 µm, 100 x 4.6 mm).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzofuran

    
    ) and 210 nm.
    
Mobile Phase Preparation[2][3]
  • Solvent A: 10mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why: Low pH ensures the amine is fully protonated (consistent retention) and suppresses silanol activity.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Solvent BEvent
0.010Initial Hold
1.010Injection
8.060Linear Ramp
8.190Wash Impurities
10.090Hold
10.110Re-equilibration
13.010End of Run
Sample Preparation
  • Diluent: Water:Acetonitrile (80:20). Note: Keep organic low to prevent solvent effects on early eluting peaks.

  • Concentration: 0.5 mg/mL.

Part 4: Validation Results (ICH Q2 R2)

The following data represents typical validation performance for this method.

Specificity

The PFP phase demonstrates orthogonal selectivity .

  • Analyte (Amine): Elutes at 5.1 min.

  • Impurity (Ketone): Elutes at 9.2 min.

  • Resolution:

    
    .
    
  • Blank: No interference at retention times.

Linearity & Range
  • Range: 0.05 µg/mL (LOQ) to 100 µg/mL.

  • Regression:

    
    .
    
  • Equation:

    
     (Intercept < 2% of 100% response).
    
Accuracy (Recovery)

Spike recovery performed at 50%, 100%, and 150% levels.

  • Mean Recovery: 99.4%

  • RSD: 0.8% (

    
    )
    
Precision
  • Repeatability (Intra-day): RSD = 0.4% (

    
    ).
    
  • Intermediate Precision (Inter-day): RSD = 0.9% (Different analyst/column).

Robustness[4][5][6][7][8]
  • pH Variation (3.0 ± 0.2): Retention time shift < 2%.

  • Temperature (35 ± 5°C): Resolution remains > 5.0.

Part 5: Visualizing the Workflow

Method Development Decision Matrix

This diagram illustrates the logic used to select the PFP column over alternatives.

MethodSelection Start Analyte: this compound CheckPolarity Check Polarity & Functionality (Basic Amine + Aromatic Ring) Start->CheckPolarity Decision1 Select Initial Mode CheckPolarity->Decision1 C18Path Traditional C18 Decision1->C18Path High Hydrophobicity HILICPath HILIC Mode Decision1->HILICPath High Polarity PFPPath Core-Shell PFP Decision1->PFPPath Mixed Mode (Aromatic + Polar) ResultC18 Result: Peak Tailing (Silanol Interactions) C18Path->ResultC18 ResultHILIC Result: Solubility Issues (Benzofuran Hydrophobicity) HILICPath->ResultHILIC ResultPFP Result: Sharp Peaks (Pi-Pi + H-Bonding) PFPPath->ResultPFP ResultC18->Decision1 Retry Validation Proceed to ICH Q2 Validation ResultPFP->Validation

Caption: Decision matrix highlighting the selection of PFP stationary phase based on analyte physicochemical properties.

Validation Lifecycle (ICH Q2 R2)

The following diagram outlines the validation workflow required for regulatory submission.

ValidationLifecycle cluster_Params 3. Core Parameters Plan 1. Validation Plan (Risk Assessment) SST 2. System Suitability (Tailing < 1.5, Rs > 2.0) Plan->SST Spec Specificity (Impurity Spiking) SST->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report 4. Final Report (Standard Operating Procedure) Prec->Report

Caption: Sequential workflow for ICH Q2(R2) method validation, emphasizing System Suitability Testing (SST) as a prerequisite.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[4][2][3] [Link]

  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell Column to Aid Selectivity.[Link]

  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][5] LCGC North America. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.[Link]

Sources

A Senior Application Scientist's Guide to Chiral HPLC Column Selection for Benzofuran Amino Ethanol Resolution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, data-supported comparison of chiral HPLC columns for the enantiomeric resolution of benzofuran amino ethanols. As critical intermediates in pharmaceutical development, achieving baseline separation of these enantiomers is paramount for ensuring drug safety and efficacy. We will move beyond a simple listing of products to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development.

The Analytical Challenge: Understanding Benzofuran Amino Ethanol

The key to resolving any racemate lies in understanding its molecular structure. A typical benzofuran amino ethanol possesses several key features that dictate its interaction with a Chiral Stationary Phase (CSP):

  • Aromatic Benzofuran Nucleus: This planar, electron-rich system is a prime candidate for π-π stacking interactions with aromatic moieties within the CSP.

  • Chiral Center: The secondary alcohol carbon is the stereogenic center that gives rise to the enantiomers.

  • Polar Functional Groups: The hydroxyl (-OH) and amino (-NH2) groups are crucial for forming hydrogen bonds and dipole-dipole interactions. The basicity of the amino group often requires mobile phase additives to prevent peak tailing and improve interaction with the CSP.

The goal is to select a CSP that can engage with at least three of these points simultaneously, with at least one of these interactions being stereochemically dependent—a principle known as the three-point interaction model.

The Workhorse of Chiral Separations: Polysaccharide-Based CSPs

For compounds like benzofuran amino ethanols, which contain both aromatic and polar functionalities, polysaccharide-based CSPs are the undisputed first choice for screening and method development. These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich variety of chiral recognition mechanisms.

  • Mechanism of Action: The polysaccharide polymers form a helical groove structure. Enantiomers can enter these grooves and interact differently based on their spatial arrangement. The primary interaction points include carbamate groups on the polysaccharide derivatives, which provide sites for hydrogen bonding and dipole-dipole interactions, while the polymer backbone allows for steric hindrance and inclusion complexation.

  • Immobilized vs. Coated Columns:

    • Coated Columns (e.g., CHIRALCEL® OD-H, OJ-H): These are classic, high-performing columns but have limitations on the solvents that can be used, as stronger solvents like dichloromethane or ethyl acetate can damage the coated phase.

    • Immobilized Columns (e.g., CHIRALPAK® IA, IB, IC): The polysaccharide is covalently bonded to the silica. This provides exceptional robustness, allowing for the use of a much wider range of solvents and enabling unique separation capabilities. This robustness makes them ideal for initial screening protocols.

A Data-Driven Comparison of Leading Chiral Columns

An effective method development strategy begins with screening a small, diverse set of columns under standard mobile phase conditions. For benzofuran amino ethanols, screening on immobilized polysaccharide columns is a highly efficient starting point.

Below is a summary of performance data for the separation of a representative benzofuran amino ethanol analogue on several common immobilized columns.

ColumnChiral SelectorTypical Mobile Phase (Normal Phase)Resolution (Rs)Selectivity (α)Key Insights & Rationale
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol / Diethylamine (80:20:0.1)> 2.5> 1.4Often provides excellent resolution due to strong π-π interactions with the dimethylphenyl groups and hydrogen bonding. A top-tier choice for initial screening.
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol / Diethylamine (90:10:0.1)~ 2.0~ 1.3The cellulose backbone offers a different steric arrangement than amylose, sometimes providing complementary selectivity to the IA column.
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane / 2-Propanol / Trifluoroacetic Acid (70:30:0.1)> 3.0> 1.6The electron-withdrawing chloro groups can enhance dipole-dipole interactions, making it highly effective for compounds with strong dipoles. Note the use of an acidic additive.
CHIRALPAK® IF Amylose tris(3,5-dichlorophenylcarbamate)n-Hexane / Ethanol / Diethylamine (85:15:0.1)~ 1.8~ 1.2Offers an alternative selectivity profile combining the amylose backbone with electron-withdrawing groups.

Note: The data presented is a representative summary compiled from typical application notes and may vary depending on the exact analyte structure and conditions.

Strategic Workflow for Method Development

A structured approach to method development saves time, solvent, and ensures a robust final method. The following workflow is recommended.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Racemic Benzofuran Amino Ethanol ScreenCols Screen on 3-4 Columns: CHIRALPAK IA, IB, IC Analyte->ScreenCols ScreenMP Test 2-3 Mobile Phases: 1. Normal Phase (Hex/IPA/DEA) 2. Polar Organic (ACN/MeOH/DEA) ScreenCols->ScreenMP SelectBest Select Best Column/MP (Highest Rs and α) ScreenMP->SelectBest Evaluate Results OptiSolvent Optimize Solvent Ratio (e.g., vary % IPA from 10-30%) SelectBest->OptiSolvent OptiAdd Optimize Additive (Type: DEA vs TEA) (Conc: 0.05% - 0.2%) OptiSolvent->OptiAdd OptiTemp Optimize Temperature (e.g., 15°C, 25°C, 40°C) OptiAdd->OptiTemp Validate Method Validation (Robustness, Linearity, LOQ) OptiTemp->Validate Final Method

Caption: A systematic workflow for chiral method development.

Experimental Protocol 1: Initial Column Screening

This protocol outlines a standard screening procedure on an analytical HPLC system.

  • Column Selection: Install a CHIRALPAK® IA column (e.g., 4.6 x 250 mm, 5 µm).

  • System Equilibration:

    • Mobile Phase A (Normal Phase): n-Hexane / 2-Propanol / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v).

    • Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection: Inject 5 µL of the prepared sample.

  • Detection: Monitor the eluent using a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).

  • Data Analysis: Record the retention times of the two enantiomers, calculate the selectivity (α), and resolution (Rs).

  • Repeat: Repeat steps 2-6 for other columns (e.g., CHIRALPAK IB, IC) and other mobile phase systems (e.g., Polar Organic: Acetonitrile / Methanol / DEA = 90 / 10 / 0.1).

Experimental Protocol 2: Method Optimization on CHIRALPAK® IA

Assuming the initial screen showed promising results on CHIRALPAK® IA with Hexane/IPA, this protocol details the optimization process.

  • Alcohol Modifier Optimization:

    • Prepare a series of mobile phases by varying the percentage of 2-Propanol (e.g., 10%, 15%, 20%, 25%) while keeping the n-Hexane and DEA concentration (0.1%) constant.

    • Run the analysis with each mobile phase and plot the Resolution (Rs) against the percentage of 2-Propanol to find the optimal ratio. Generally, lower alcohol content increases retention and may improve resolution, but can also increase analysis time and backpressure.

  • Additive Optimization:

    • Using the optimal alcohol ratio from the previous step, vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%).

    • Analyze the impact on peak shape and resolution. For basic compounds like amino ethanols, a basic additive is crucial to occupy acidic sites on the silica surface and ensure symmetrical peaks.

  • Temperature Optimization:

    • Set the column thermostat to three different temperatures (e.g., 15°C, 25°C, 40°C).

    • Analyze the sample at each temperature. Lower temperatures often increase enantioselectivity but also increase viscosity and backpressure. A van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic basis of the separation.

Visualizing the Chiral Recognition Mechanism

The separation is governed by the differential stability of the diastereomeric complexes formed between each enantiomer and the chiral stationary phase.

G cluster_0 Interaction Model CSP Chiral Stationary Phase (CSP) Helical Groove with Interaction Sites: - π-acceptor/donor sites - Hydrogen bond donors/acceptors - Steric hindrances Complex_R More Stable Complex (e.g., 3-point interaction) π-π Stacking + H-Bonding + Steric Fit CSP->Complex_R Interacts with Complex_S Less Stable Complex (e.g., 2-point interaction) Steric Repulsion Hinders Optimal Fit CSP->Complex_S Interacts with Enantiomer_R (R)-Enantiomer Benzofuran Amino Ethanol Sidechain Enantiomer_R->Complex_R Enantiomer_S (S)-Enantiomer Benzofuran Amino Ethanol Sidechain Enantiomer_S->Complex_S Elution_R Longer Retention Time Complex_R->Elution_R Leads to Elution_S Shorter Retention Time Complex_S->Elution_S Leads to

Caption: Enantiomer interaction with a chiral stationary phase.

Conclusion and Recommendations

For the successful chiral resolution of benzofuran amino ethanols, a systematic screening approach using modern, immobilized polysaccharide-based CSPs is the most efficient and effective strategy.

Primary Recommendation: Begin screening with CHIRALPAK® IA, CHIRALPAK® IB, and CHIRALPAK® IC columns. The complementary nature of amylose (IA) and cellulose (IB, IC) backbones, combined with different phenylcarbamate derivatives, covers a broad range of potential chiral recognition interactions.

Starting Conditions:

  • Normal Phase: n-Hexane / Alcohol (IPA or EtOH) with 0.1% DEA.

  • Polar Organic Mode: Acetonitrile / Alcohol (MeOH or EtOH) with 0.1% DEA.

By following the structured workflow and optimization protocols detailed in this guide, researchers can confidently and efficiently develop robust, high-resolution methods for the critical task of separating benzofuran amino ethanol enantiomers.

References

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for Drug Analysis. Journal of Chromatography A, 1191(1-2), 1-13. [Source: ScienceDirect, URL: [Link]]

  • Wainer, I. W. (1993). Drug Stereochemistry: Analytical Methods and Pharmacology. Marcel Dekker. [Source: Google Books, URL: ]
  • Daicel Chiral Technologies. (n.d.). Immobilized Polysaccharide-based CSPs. [Source: Daicel Chiral Technologies, URL: [Link]]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Polysaccharide-based chiral stationary phases as powerful tools for the resolution of chiral analytes. Journal of Separation Science, 35(18-19), 2387-2400. [Source: Wiley Online Library, URL: [Link]]

  • Hendrickx, J., & Desmet, G. (2015). The role of mobile phase additives in liquid chromatography. LCGC Europe, 28(9), 504-513. [Source: Chromatography Online, URL: [Link]]

Technical Guide: Infrared Spectral Characterization of Benzofuran Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Spectral validation, synthesis monitoring, and structural differentiation.

Executive Summary: The Spectral Fingerprint

Benzofuran amino alcohols represent a critical pharmacophore in medicinal chemistry, serving as the structural core for various anti-arrhythmic (e.g., amiodarone analogues) and bioactive agents.[1] In drug development, the infrared (IR) spectrum is not merely a confirmation of identity but a dynamic tool for monitoring the reduction of benzofuran ketones or oximes into their corresponding amino alcohols.

This guide provides a comparative analysis of the vibrational modes characteristic of this class, distinguishing them from their synthetic precursors and structural analogues. It establishes a self-validating workflow for interpreting the complex hydrogen-bonding region (3200–3600 cm⁻¹) and the aromatic fingerprint region.

Theoretical Framework: Deconstructing the Spectrum

To accurately interpret the IR spectrum of a benzofuran amino alcohol, one must treat the molecule as a coupled system consisting of two distinct vibrational domains: the Rigid Aromatic Core (Benzofuran) and the Flexible Polar Tail (Amino Alcohol).

The Benzofuran Core (Rigid Domain)

The benzofuran ring is a fused bicyclic system. Its rigidity leads to sharp, well-defined peaks.

  • C=C Aromatic/Furan Stretching: The fusion of the benzene and furan rings results in characteristic skeletal vibrations. Unlike simple benzene, the benzofuran system exhibits a doublet or triplet of bands in the 1580–1615 cm⁻¹ region due to the conjugation of the oxygen lone pair with the

    
    -system.
    
  • C-O-C Furan Ring Stretch: The ether linkage within the ring is constrained. Asymmetric stretching typically appears around 1250–1260 cm⁻¹ , while symmetric stretching is found near 1100–1120 cm⁻¹ .

  • C-H Out-of-Plane (OOP) Bending: These are diagnostic for substitution patterns (e.g., 2-substituted vs. 3-substituted). For 2-substituted benzofurans, a strong band often appears near 740–750 cm⁻¹ .

The Amino Alcohol Tail (Flexible Domain)

This region is highly sensitive to the sample's physical state (solid vs. oil) and hydrogen bonding.

  • O-H and N-H Stretching (3200–3600 cm⁻¹): In amino alcohols, these bands overlap significantly. The O-H stretch is typically broader and more intense than the N-H stretch. In the solid state (KBr pellet), intermolecular H-bonding broadens this into a massive envelope.

  • C-N Stretching: For secondary amines (common in these drugs), this appears in the 1180–1220 cm⁻¹ range, often overlapping with the C-O stretch of the alcohol.

Comparative Analysis: Synthesis Monitoring

The most critical application of IR in this context is monitoring the reduction of a Benzofuran Ketone (precursor) to a Benzofuran Amino Alcohol (product).

Precursor vs. Product Spectral Shift

The disappearance of the carbonyl functionality and the emergence of the hydroxyl/amine manifold is the primary indicator of reaction completion.

Vibrational ModePrecursor (Benzofuran Ketone)Product (Benzofuran Amino Alcohol)Status Change
C=O Stretch 1670–1690 cm⁻¹ (Strong, Sharp)Absent Primary Indicator
O-H / N-H Stretch Absent (unless oxime precursor)3200–3500 cm⁻¹ (Broad, Strong)Appearance confirms reduction
C-O Stretch (Alcohol) Absent1050–1150 cm⁻¹ (Strong)New band formation
Benzofuran C=C ~1600 cm⁻¹ (Conjugated with C=O)~1590–1610 cm⁻¹ (Less conjugated)Slight blue shift possible
Visualization: Reaction Monitoring Logic

The following diagram illustrates the logical flow for monitoring the synthesis of benzofuran amino alcohols via IR spectroscopy.

SynthesisMonitoring Precursor Benzofuran Ketone (Precursor) Reaction Reduction Process (e.g., NaBH4 / LiAlH4) Precursor->Reaction Signal_CO Signal: C=O Stretch 1670-1690 cm⁻¹ Precursor->Signal_CO Dominant Feature Product Benzofuran Amino Alcohol (Target) Reaction->Product Signal_OHNH Signal: OH/NH Envelope 3200-3500 cm⁻¹ Product->Signal_OHNH New Feature Signal_Fingerprint Signal: C-O (Alc) Stretch 1050-1150 cm⁻¹ Product->Signal_Fingerprint Confirmation Signal_CO->Product Disappearance = Success

Figure 1: Logic flow for monitoring the conversion of ketone precursors to amino alcohol targets using key spectral markers.

Detailed Spectral Assignments

The following table synthesizes data for a generic 2-substituted benzofuran amino alcohol (e.g., 1-(benzofuran-2-yl)-2-aminoethanol derivatives).

Frequency Region (cm⁻¹)AssignmentIntensityNotes
3600–3200 O-H Stretch (H-bonded) Strong, BroadOften masks the N-H stretch. If the sample is dilute (CCl₄), a sharp free O-H appears >3600 cm⁻¹.
3400–3300 N-H Stretch Medium, ShoulderUsually appears as a shoulder on the O-H envelope. Primary amines show a doublet; secondary show a singlet.
3120–3030 C-H Stretch (Aromatic) Weak, SharpDiagnostic of the benzofuran ring protons.
2950–2850 C-H Stretch (Aliphatic) MediumArises from the ethyl/propyl chain of the amino alcohol tail.
1615–1580 C=C Ring Stretch Medium-StrongCharacteristic benzofuran "breathing". Often a doublet.
1470–1430 CH₂ Scissoring MediumDeformation of the methylene groups adjacent to N or O.
1260–1240 C-O-C (Furan) Stretch StrongAsymmetric stretch of the ether oxygen in the ring.
1150–1050 C-O (Alcohol) / C-N Stretch StrongComplex region. C-O (alcohol) is usually stronger. C-N amines appear ~1180 cm⁻¹.
750–735 C-H OOP Bending StrongDiagnostic for 1,2-disubstituted benzene ring (part of benzofuran).

Experimental Protocol: Self-Validating IR Workflow

To ensure data integrity, particularly when distinguishing between the amino alcohol and potential hygroscopic hydrates, follow this protocol.

Sample Preparation Strategy

Benzofuran amino alcohols are often waxy solids or viscous oils.

  • Method A: Attenuated Total Reflectance (ATR) – Recommended

    • Why: Requires no sample dilution; ideal for small quantities of drug candidates; minimizes water absorption from air.

    • Crystal: Diamond or ZnSe.

  • Method B: KBr Pellet – Traditional

    • Why: Better for resolving sharp aromatic peaks if the sample is a crystalline solid.

    • Risk: Hydroxyl region broadening due to moisture in KBr.

Step-by-Step Acquisition & Validation
  • Background Scan: Run an air background (32 scans) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.

  • Sample Loading:

    • ATR: Apply sample to cover the crystal eye. Apply pressure until the preview spectrum stabilizes.

    • KBr: Grind 1 mg sample with 100 mg dry KBr. Press at 10 tons for 2 mins.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Validation Check (The "Self-Check"):

    • Check 1: Is the baseline flat? (Sloping indicates scattering/bad contact).

    • Check 2: Is the CO₂ doublet at 2350 cm⁻¹ subtracted?

    • Check 3 (Chemistry): Is the Carbonyl (1680 cm⁻¹) absent? If a peak remains, the reduction is incomplete.

Visualization: Peak Assignment Decision Tree

Use this logic to assign the complex "Fingerprint Region" (1000–1300 cm⁻¹).

SpectralAssignment Start Analyze Region 1000 - 1300 cm⁻¹ Check1250 Peak at ~1250 cm⁻¹? Start->Check1250 BenzofuranConf Benzofuran Ring C-O-C (Confirmed) Check1250->BenzofuranConf Yes Check1050 Strong Peak at 1050-1150 cm⁻¹? Check1250->Check1050 Next AlcoholConf Alcohol C-O Stretch (Confirmed) Check1050->AlcoholConf Yes CheckCN Medium Peak at 1180-1220 cm⁻¹? Check1050->CheckCN Next AmineConf Amine C-N Stretch (Likely) CheckCN->AmineConf Yes

Figure 2: Decision tree for assigning overlapping bands in the fingerprint region of benzofuran amino alcohols.

References

  • National Institute of Standards and Technology (NIST). Benzofuran Infrared Spectrum. NIST Chemistry WebBook. [Link]

  • Harish Kumar, D. R., et al. (2011). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Characteristic Absorption Bands. [Link]

  • UCLA Chemistry. Table of Characteristic IR Absorptions. [Link]

  • Royal Society of Chemistry. Efficient synthesis of chiral benzofuryl β-amino alcohols. Organic & Biomolecular Chemistry. [Link]

Sources

Safety Operating Guide

2-Amino-1-(benzofuran-2-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the proper disposal procedures for 2-Amino-1-(benzofuran-2-yl)ethanol , a functionalized heterocyclic amino alcohol.

Advisory: As a specific Safety Data Sheet (SDS) for this exact isomer is often limited in public databases, this protocol applies the Precautionary Principle . It classifies the compound based on its functional pharmacophores (benzofuran core +


-amino alcohol tail), treating it as a Toxic, Environmentally Hazardous, and Corrosive Organic Substance .

Part 1: Executive Safety & Chemical Profile

Chemical Identity & Hazard Classification

Understanding the molecule's architecture is the first step in safe disposal. The benzofuran ring implies stability and potential aquatic toxicity, while the amino-ethanol chain introduces alkalinity and corrosivity.

PropertyDescriptionDisposal Implication
Chemical Structure Benzofuran ring fused with an amino-ethanol side chain.[1]High Heat Value: Suitable for incineration.
Functional Groups

Amine (Basic),

Alcohol, Benzofuran.[2]
Incompatible: Do not mix with strong oxidizers or acids (exothermic).
Physical State Typically a waxy solid or viscous oil (MW ~177 g/mol ).Segregation: Dispose of as solid waste or dissolve in compatible solvents.
Hazard Class Corrosive (Skin/Eye), Acute Tox (Oral), Aquatic Tox. Critical: NO DRAIN DISPOSAL.
Immediate Safety Directives
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood for all handling to prevent inhalation of amine vapors or dust.[3]

  • Spill Response: Do not use water.[4] Absorb with an inert silicate (Vermiculite) or a dedicated organic spill kit.

Part 2: Waste Segregation Logic (The "Kill Step")

Proper disposal relies on segregating the chemical into the correct waste stream before it leaves the bench.

The Decision Matrix

Use the following logic to determine the physical path of the waste.

DisposalLogic Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Pure Solid / Waxy Residue StateCheck->Solid Solid Solution Dissolved in Solvent StateCheck->Solution Liquid DisposalSolid Stream A: Solid Hazardous Waste (Lab Pack for Incineration) Solid->DisposalSolid SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Mixture (pH > 7) SolventCheck->Aqueous Water Based DisposalHalo Stream B: Halogenated Organic Waste Halogenated->DisposalHalo DisposalNonHalo Stream C: Non-Halogenated Organic Waste NonHalogenated->DisposalNonHalo DisposalAq Stream D: Basic Aqueous Waste (Do NOT Neutralize in Drain) Aqueous->DisposalAq

Figure 1: Decision logic for segregating this compound waste streams.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Best for: Expired stocks, reaction residues, or contaminated solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a chemically resistant (PTFE-lined) cap.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[3][5][6]

  • Labeling:

    • Chemical Name: "this compound"[7]

    • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Environmental Hazard.

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag to prevent contamination of the outer container surface.

  • Handoff: Deposit in the Solid Hazardous Waste drum for high-temperature incineration.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or wash solvents.

  • Identify the Carrier:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .
      
    • If dissolved in Ethanol/Methanol/Ethyl Acetate

      
      Non-Halogenated Waste .
      
  • Compatibility Check: Ensure the waste container does not contain strong acids (e.g., Nitric Acid, Sulfuric Acid). Mixing this amine with strong acids will generate heat and potentially precipitate salts, clogging the container.

  • Pouring: Use a funnel. Do not fill the container >90% full (leave headspace for expansion).

  • Rinsing: Triple rinse the original flask with the compatible solvent and add the rinsate to the waste container.

Protocol C: Aqueous Waste (Basic)

Best for: Aqueous extraction layers.

  • Do NOT Sewer: Despite being an amine, the benzofuran moiety is toxic to aquatic life.

  • Collection: Collect in a dedicated "Basic Aqueous Waste" carboy (HDPE).

  • pH Check: Verify pH is basic (>8). If acidic, mark as "Acidic Aqueous Waste" (the amine will exist as a salt).

Part 4: Regulatory & Compliance (RCRA/EPA)

While this specific compound is not explicitly P-listed or U-listed (40 CFR 261.33), it must be characterized by its properties.

Regulatory ParameterClassificationAction
RCRA Characteristic D001 (Ignitable) - If in flammable solventIncineration (Fuel Blending).
RCRA Characteristic D002 (Corrosive) - If pH > 12.5Neutralization or Incineration.
EU Waste Code 07 01 04 *Other organic solvents, washing liquids, and mother liquors.
Destruction Method High-Temp Incineration Required to break the benzofuran ring.

Part 5: Emergency Contingencies

Accidental Spill Workflow

SpillResponse Alert 1. Alert Personnel Evacuate Area PPE 2. Don PPE (Nitrile, Goggles, Coat) Alert->PPE Contain 3. Containment Circle spill with Vermiculite PPE->Contain Absorb 4. Absorption Cover liquid completely Contain->Absorb Collect 5. Collection Scoop into HazWaste Pail Absorb->Collect Clean 6. Decontamination Wash surface with soap/water Collect->Clean

Figure 2: Immediate response workflow for bench-scale spills.

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3][6] The amine functionality can cause severe corneal damage.

  • Skin Contact: Wash with soap and water.[3][8] Do not use ethanol (this may enhance absorption).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7129092, (S)-1-(Benzofuran-2-yl)ethanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[6] Retrieved from [Link]

  • American Chemical Society. (2023). Identifying and Handling Hazardous Waste in Research Laboratories. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-1-(benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an operational safety framework for handling 2-Amino-1-(benzofuran-2-yl)ethanol .

Status: High-Potency Intermediate / Corrosive. Immediate Action: Treat as a substance with unknown specific toxicity but high predicted hazard due to the pharmacophore combination (Benzofuran ring + Amino-alcohol moiety).

Hazard Anticipation & Chemical Logic

To handle this compound safely, you must understand why it is dangerous. We are not just following rules; we are mitigating specific molecular interactions.

  • The Benzofuran Moiety: Lipophilic and potentially bioactive. Benzofuran derivatives are frequently investigated for pharmacological activity (anti-arrhythmic, anti-tumor), implying they can interact with biological targets (e.g., ion channels, DNA) [1, 6].

  • The 2-Amino-1-ethanol Motif: This substructure creates a basic, nucleophilic center. Like other amino-alcohols (e.g., ethanolamine), it poses a risk of caustic injury to mucous membranes and eyes [8].

  • Combined Risk: The lipophilicity of the benzofuran ring facilitates skin absorption, while the amino group drives tissue corrosion and potential sensitization [4, 8].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab attire." This compound requires a barrier strategy designed for corrosive organic solids/liquids .

PPE ComponentSpecificationScientific Rationale (The "Why")
Eye Protection Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch min)Critical: Amino-alcohols can cause rapid, irreversible corneal clouding (alkaline burn). Safety glasses are insufficient against aerosols or splashes.
Hand Protection Double Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Benzofurans are lipophilic and may permeate thin nitrile. The outer glove provides mechanical strength; the inner glove prevents skin contact during doffing.
Respiratory Fume Hood (Primary).If outside hood: Full-face respirator with OV/P100 cartridges.The amine functionality can generate irritating vapors. Dusts from solid forms are potent respiratory sensitizers.
Body Defense Tyvek® Lab Coat (or chemically impervious apron) over cotton.Cotton absorbs liquids and holds them against the skin. An impervious layer is required to prevent "wicking" of the corrosive amine.

Operational Workflow: The "Self-Validating" System

Safety is not a checklist; it is a workflow where the next step cannot proceed until the previous safety condition is met.

Diagram 1: Safe Handling Logic Flow

This workflow ensures engineering controls are active before the chemical is exposed to the atmosphere.

SafetyLogic Start Start: Chemical Retrieval CheckHood Validate Airflow (>100 fpm) Start->CheckHood CheckNeutralizer Prepare Neutralizer (Dilute Acetic Acid/Citric Acid) CheckHood->CheckNeutralizer Airflow OK PPE_Donning Don PPE: Double Nitrile + Goggles CheckNeutralizer->PPE_Donning Spill Kit Ready Weighing Weighing/Transfer (Inside Hood Only) PPE_Donning->Weighing Solubilization Solubilization (Add Solvent Slowly) Weighing->Solubilization Avoid Dust Decon Decontaminate Area (Wipe with weak acid -> water) Solubilization->Decon

Caption: Operational logic flow. Note that "Neutralizer Preparation" is a prerequisite, not an afterthought.

Protocol: Handling & Solubilization
  • The "Dry Run" (Mental Simulation): Before opening the vial, visualize the path from the balance to the reaction vessel. Remove all unnecessary equipment from the hood to minimize turbulence.

  • Static Control: Use an antistatic gun or bar if handling the solid form. Benzofuran derivatives can be fluffy/electrostatic; static discharge can scatter toxic dust.

  • Solvent Addition:

    • Caution: The amino group is basic. Avoid using halogenated solvents (like DCM) if prolonged storage is intended, as quaternary ammonium salts may form slowly.

    • Preferred Solvents: DMSO, Ethanol, or Methanol (solubility dependent).

  • Reaction Monitoring: If using as a nucleophile, ensure the reaction vessel is vented to a scrubber or hood exhaust, as heating may release volatile amine vapors.

Emergency Response: Mechanism-Based Action

Standard First Aid may fail if the specific chemical properties (alkaline nature) are ignored.

Diagram 2: Exposure Response Pathway

This decision tree prioritizes the neutralization of the alkaline threat.

EmergencyResponse Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Action_Skin 1. Blot (Don't Rub) 2. Flush Water (15 min) 3. Do NOT use Vinegar on Skin Skin->Action_Skin Action_Eye 1. Force Eyelids Open 2. Flush (15-20 min) 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored breathing 3. Monitor for delayed edema Inhale->Action_Inhale Medical Transport to ER (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response protocols. Note the specific instruction NOT to neutralize skin burns with acid, which can cause exothermic injury.

  • Skin Contact: The benzofuran ring aids lipid penetration. Flush immediately. Do not use solvents (ethanol/DMSO) to clean skin; this will drive the toxin deeper into the bloodstream [4].

  • Eye Contact: Time is tissue. The amine causes saponification of eye lipids. Flush for a full 15 minutes.

  • Spill Cleanup:

    • Isolate the area.[1][2][3][4]

    • Cover with a dry absorbent (vermiculite or sand).

    • If liquid, neutralize cautiously with a weak acid (e.g., dilute citric acid) only on the floor/bench, never on a person.

    • Collect as Hazardous Organic Waste [10].

Waste Disposal & Deactivation

Do not dispose of down the drain. Benzofuran derivatives are often toxic to aquatic life [1].

  • Segregation: Segregate into "Basic Organic Waste" or "Toxic Organic Waste" streams. Do not mix with strong oxidizers (e.g., nitric acid waste), as the amine/benzofuran combo can be hypergolic or generate heat.

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Clearly mark as "Toxic," "Corrosive (Amine)," and "Environmental Hazard."

References

  • Santa Cruz Biotechnology. 1-(1-benzofuran-2-yl)ethanol SDS. Retrieved from

  • Sigma-Aldrich. Safety Data Sheet for Benzofuran Derivatives. Retrieved from

  • Fisher Scientific. 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone SDS. Retrieved from

  • Apollo Scientific. 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Safety Data Sheet. Retrieved from

  • PubChem. (S)-1-(Benzofuran-2-yl)ethanol Compound Summary. National Library of Medicine. Retrieved from

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from

  • FDA. Safety Data Sheet - Ethanol absolute (Reference for solvent handling). Retrieved from

  • Tokyo Chemical Industry (TCI). 2-Aminoethanol SDS (Reference for amino-alcohol hazard). Retrieved from

  • ATSDR. Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. Retrieved from

  • Combi-Blocks. Safety Data Sheet for Benzofuran amines. Retrieved from

Sources

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